Biotin-DADOO TFA
Description
The exact mass of the compound N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate is 488.19164038 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4S.C2HF3O2/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15;3-2(4,5)1(6)7/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22);(H,6,7)/t12-,13-,15-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXUUAFYSXSFNA-HZPCBCDKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31F3N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746654 | |
| Record name | Trifluoroacetic acid--N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194920-57-5 | |
| Record name | Trifluoroacetic acid--N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-DADOO TFA: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-DADOO TFA, a versatile biotinylating reagent. It covers its physicochemical properties, core applications in biomedical research, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development.
Core Properties of this compound
This compound is an amine-reactive biotinylating reagent characterized by a long, hydrophilic spacer arm. The trifluoroacetate (TFA) salt form enhances its stability and solubility. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H31F3N4O6S | [1][2] |
| Molecular Weight | 488.52 g/mol | [2] |
| CAS Number | 194920-57-5 | [1][2] |
Principle of Biotinylation
This compound contains a reactive group that specifically targets primary amines (-NH2), which are abundantly found on the surface of proteins at the N-terminus and on the side chains of lysine residues. The reagent forms a stable covalent amide bond with these amine groups, effectively tagging the protein with a biotin molecule. This process, known as biotinylation, leverages the exceptionally strong and specific non-covalent interaction between biotin and avidin or streptavidin for various downstream applications.
The general reaction scheme for amine-reactive biotinylation is depicted in the workflow below.
Caption: General workflow of protein biotinylation and subsequent capture.
Experimental Protocol: Protein Biotinylation
The following is a generalized protocol for the biotinylation of proteins using an amine-reactive reagent like this compound. This protocol is based on established methods for N-hydroxysuccinimide (NHS) ester-based biotinylation.[1][3][4]
3.1. Materials
-
Protein of interest (1-10 mg/mL)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
3.2. Procedure
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM. NHS-esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare aqueous stock solutions for storage.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the biotinylating reagent to the protein is a common starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time and temperature may need to be determined empirically for each specific protein.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[1]
-
Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess, unreacted this compound.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotinylating reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS). This step is crucial to prevent interference in downstream applications.[1]
-
3.3. Determination of Biotin Incorporation (Optional) The degree of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by a gel-shift assay on SDS-PAGE, where the binding of streptavidin to the biotinylated protein results in a complex with a higher molecular weight.
Application: Synthesis of a Biotin-Estradiol Conjugate for Immunoassay
A key application of this compound is in the synthesis of biotinylated tracers for immunoassays. For instance, it has been used to synthesize a biotin-estradiol conjugate for the direct measurement of plasma estradiol concentrations by enzyme immunoassay.[5]
The logical workflow for the synthesis and application of such a conjugate is outlined below.
Caption: Synthesis and application of a biotin-estradiol conjugate in an EIA.
Application in Studying Signaling Pathways
While there are no specific signaling pathways directly attributed to this compound, its function as a biotinylating reagent makes it a valuable tool for studying the components of various signaling pathways. By biotinylating a protein of interest within a pathway, researchers can perform pull-down assays to identify interacting partners, track the protein's localization, or immobilize it for activity assays.
A representative signaling pathway that can be investigated using such techniques is the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial in cell proliferation, differentiation, and apoptosis.
Caption: Simplified diagram of the TGF-β signaling pathway.[2][6][7][8] Biotinylating reagents can be used to study protein interactions within this cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. Synthesis of a novel biotin-estradiol conjugate and its use for the development of a direct, broad range enzyme immunoassay for plasma estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Solubility of Biotin-DADOO TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-DADOO TFA (Trifluoroacetate), a commonly used biotinylating reagent. Due to the limited availability of comprehensive quantitative solubility data in public literature and datasheets, this document summarizes the available information and provides detailed protocols for researchers to determine solubility in their specific solvent systems.
Overview of this compound Solubility
This compound is a derivative of biotin featuring a hydrophilic polyethylene glycol (PEG) spacer arm (3,6-dioxaoctanediamine). This PEG linker is known to significantly increase the aqueous solubility of the biotin molecule, which is advantageous for bioconjugation reactions in physiological buffers. While precise quantitative data across a wide range of common laboratory solvents is not readily published, qualitative information and data from structurally similar compounds suggest good solubility in aqueous buffers and various polar organic solvents.
Quantitative and Qualitative Solubility Data
The following tables summarize the available solubility data. It is critical to note that the most specific quantitative data available is for the closely related "Biotin-DADOO" (free amine form) in complex, multi-component solvent systems designed for in vivo applications.
Table 1: Quantitative Solubility of Biotin-DADOO (Non-TFA Form) in Specific Formulations
| Solvent System Composition (v/v) | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 6.68 | This protocol yields a clear solution. The maximum saturation point was not reported. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 6.68 | This protocol yields a clear solution. The maximum saturation point was not reported. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 6.68 | This protocol yields a clear solution. |
Data sourced for Biotin-DADOO (non-TFA salt). The TFA salt is expected to have comparable or enhanced solubility in aqueous media.
Table 2: Qualitative and Inferred Solubility of this compound and Similar Compounds
| Solvent | Qualitative Solubility | Basis of Information |
| Aqueous Buffers (e.g., PBS) | Soluble | The PEG spacer enhances hydrophilicity.[1] |
| Water | Soluble | Stated for similar Biotin-PEG-Amine compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of biotinylating reagents. |
| Dimethylformamide (DMF) | Soluble | A common solvent for preparing stock solutions of biotinylating reagents. |
| Methanol (MeOH) | Soluble | Inferred from data on similar TFA salt of a Biotin-PEG-Amine.[2] |
| Dichloromethane (DCM) | Soluble | Inferred from data on similar TFA salt of a Biotin-PEG-Amine.[2] |
Experimental Protocols
3.1. Protocols for Preparing Specific Formulations (for Biotin-DADOO)
The following are dissolution methods to achieve the concentrations listed in Table 1. It is recommended to prepare these solutions fresh. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Protocol 1 (DMSO/PEG300/Tween-80/Saline):
-
Start with a stock solution of Biotin-DADOO in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final solution, take 100 µL of the DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix.
-
-
Protocol 2 (DMSO/SBE-β-CD/Saline):
-
Start with a stock solution of Biotin-DADOO in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
To prepare the final solution, add 10% by volume of the DMSO stock to 90% by volume of the 20% SBE-β-CD solution and mix well.
-
-
Protocol 3 (DMSO/Corn Oil):
-
Start with a stock solution of Biotin-DADOO in DMSO.
-
To prepare the final solution, add 10% by volume of the DMSO stock to 90% by volume of corn oil and mix thoroughly.
-
3.2. Generalized Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[3][4][5][6][7]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][7]
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment.
-
Separate the solid from the liquid phase. This is typically done by centrifuging the sample and then carefully filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[4]
-
-
Quantification of Solute:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility.
References
An In-depth Technical Guide to Biotin-DADOO TFA for Labeling Primary Amines
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the process of covalently attaching biotin to a molecule, is a widely used technique due to the extraordinarily strong and specific interaction between biotin and streptavidin or avidin. This guide provides a comprehensive overview of Biotin-DADOO TFA, a biotinylating reagent, and its application in labeling primary amines on proteins, peptides, and other biomolecules.
Introduction to this compound
This compound is a biotinylating reagent that features a biotin molecule linked to a 1,8-diamino-3,6-dioxaoctane (DADOO) spacer arm. The trifluoroacetic acid (TFA) salt is typically a result of the purification process of the synthesized compound. The DADOO spacer arm is hydrophilic and provides a significant advantage by increasing the water solubility of the reagent and the resulting biotinylated molecule. Furthermore, the length of the spacer arm helps to minimize steric hindrance between the biotin molecule and the target biomolecule, facilitating efficient binding of the biotin to avidin or streptavidin in downstream applications.
While the "TFA" salt form suggests a free amine at the end of the DADOO spacer, for the purpose of labeling primary amines on a target molecule, this guide will assume the use of an amine-reactive form, such as a Biotin-DADOO N-hydroxysuccinimide (NHS) ester. NHS esters are one of the most common and effective reagents for targeting primary amines (-NH2) found on lysine residues and the N-terminus of proteins.
Chemical Properties and Structure
The fundamental characteristics of this compound are crucial for its application in labeling protocols.
| Property | Value | Source |
| Chemical Formula | C18H31F3N4O6S | [1][2] |
| CAS Number | 194920-57-5 | [1][2][3] |
| Molecular Weight | 488.52 g/mol | [2] |
| Spacer Arm | 1,8-diamino-3,6-dioxaoctane (DADOO) | [2] |
| Reactive Group (Assumed) | N-hydroxysuccinimide (NHS) ester | [4][5] |
| Solubility | Soluble in DMF | [2] |
| Storage Temperature | -20°C | [1] |
Mechanism of Amine Labeling
The labeling of primary amines using a Biotin-DADOO-NHS ester proceeds through a well-established chemical reaction. The reaction involves the nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond between the biotin-DADOO molecule and the target protein, with the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the primary amines are in a deprotonated and thus more nucleophilic state.
Biotin-DADOO-NHS reaction with a primary amine.
Experimental Protocols
The following protocols provide a general framework for the biotinylation of proteins using a Biotin-DADOO-NHS ester. Optimization may be required for specific applications and target molecules.
Preparation of Reagents
-
Protein Solution : Prepare the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.5-8.5. Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete with the labeling reaction. The recommended protein concentration is 1-10 mg/mL.
-
Biotin-DADOO-NHS Stock Solution : Immediately before use, dissolve the Biotin-DADOO-NHS ester in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
Biotinylation Reaction
-
Molar Ratio Calculation : Determine the desired molar ratio of the biotinylating reagent to the protein. A 20-fold molar excess of the biotin reagent over the protein is a common starting point. This ratio can be adjusted to control the degree of labeling.
-
Reaction Incubation : Add the calculated volume of the Biotin-DADOO-NHS stock solution to the protein solution. Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction : To stop the labeling reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
Purification of the Biotinylated Protein
It is crucial to remove the excess, unreacted biotinylation reagent to prevent interference in downstream applications.
-
Dialysis : Dialyze the quenched reaction mixture against an appropriate buffer (e.g., PBS) using a dialysis membrane with a suitable molecular weight cut-off (MWCO).
-
Gel Filtration : Alternatively, use a desalting column (e.g., Sephadex G-25) for a faster separation of the biotinylated protein from smaller molecules.
General workflow for protein biotinylation.
Applications in Research and Drug Development
Biotinylated proteins and other biomolecules are invaluable tools in a wide range of scientific disciplines.
-
Immunoassays : In techniques like ELISA and Western blotting, biotinylated antibodies allow for highly sensitive detection using streptavidin-enzyme conjugates.
-
Affinity Purification : Biotinylated proteins or antibodies can be used to isolate their binding partners from complex mixtures using streptavidin-immobilized supports.
-
Protein-Protein Interaction Studies : Techniques such as pull-down assays and surface plasmon resonance (SPR) often utilize biotinylated molecules to study interaction kinetics and specificity.
-
Cellular Imaging : Biotinylated probes, in conjunction with fluorescently labeled streptavidin, are used to visualize the localization of specific targets within cells and tissues.
-
Drug Targeting : The biotin-avidin interaction can be exploited for targeted drug delivery systems, where a biotinylated drug or carrier is directed to a specific site via a streptavidin-linked targeting moiety.[6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Inactive (hydrolyzed) biotin reagent. | Use a fresh vial of the biotin reagent. |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of the biotin reagent to the protein. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of the added biotin stock solution below 10% of the total reaction volume. |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). | |
| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification by dialysis or gel filtration. |
| Loss of Protein Activity | Biotinylation of critical lysine residues. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. |
Conclusion
This compound, when used in its amine-reactive form, is a versatile and effective reagent for the biotinylation of primary amines on a wide range of biomolecules. The hydrophilic DADOO spacer arm enhances solubility and minimizes steric hindrance, making it an excellent choice for various research and drug development applications. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can confidently and successfully incorporate biotin labeling into their experimental workflows, leveraging the power of the biotin-streptavidin interaction to achieve their scientific goals.
References
An In-depth Technical Guide to the DADOO Linker in Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. The choice of the linker arm that connects biotin to the target molecule is critical, as it can significantly influence the efficiency of biotinylation, the accessibility of the biotin for binding to streptavidin, and the overall functionality of the conjugated molecule.
This technical guide provides a comprehensive overview of the DADOO linker, a popular and versatile tool in the biotinylation toolkit. We will delve into its chemical properties, summarize key quantitative data, provide detailed experimental protocols for its use, and visualize common experimental workflows.
The DADOO Linker: Core Concepts
The DADOO linker, chemically known as Biotinyl-3,6-dioxaoctanediamine, is a hydrophilic spacer arm containing two polyethylene glycol (PEG) units. Its structure is designed to offer several advantages in biotinylation applications. The amine-reactive version, often referred to as Amine-PEO2-Biotin, possesses a terminal primary amine group that can be conjugated to various functional groups on a target molecule.
Key Features and Advantages:
-
Hydrophilicity: The PEG spacer arm imparts increased water solubility to the biotinylated molecule, which can be particularly beneficial when working with hydrophobic proteins or peptides, helping to prevent aggregation.
-
Reduced Steric Hindrance: The length and flexibility of the DADOO linker minimize steric hindrance, allowing for more efficient binding of the biotin moiety to the binding pocket of streptavidin or avidin.
-
Versatility: The terminal functional group of the DADOO linker can be modified to create a variety of reactive moieties, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines, or maleimides for targeting sulfhydryl groups. This allows for the biotinylation of a wide range of biomolecules.
-
Defined Length: The DADOO linker has a well-defined spacer arm length, which provides consistency and predictability in conjugation experiments.
Quantitative Data
The selection of a biotinylation linker is often guided by its physicochemical properties. The following table summarizes key quantitative data for the DADOO linker and a common NHS-ester variant.
| Property | DADOO (Amine-PEO2-Biotin) | NHS-PEO2-Biotin |
| Chemical Name | (+)-Biotinyl-3,6-dioxaoctanediamine | Succinimidyl-[(+)-biotinyl-3,6-dioxaoctanediamine] |
| Molecular Weight | 374.50 g/mol | 471.55 g/mol |
| Spacer Arm Length | 20.4 Å | ~20.4 Å |
| Reactive Group | Primary Amine (-NH₂) | N-Hydroxysuccinimide Ester (-NHS) |
| Target Functional Group | Carboxyl groups (with EDC), etc. | Primary Amines (-NH₂) |
Experimental Protocols
The following are detailed methodologies for common biotinylation applications using the DADOO linker.
Protocol 1: Biotinylation of Proteins with Carboxyl Groups using Amine-PEO2-Biotin and EDC
This protocol describes the conjugation of the amine-containing DADOO linker to carboxyl groups on a protein, such as those found on aspartic acid, glutamic acid residues, or the C-terminus, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).
Materials:
-
Amine-PEO2-Biotin (DADOO linker)
-
Protein to be labeled (e.g., Bovine Serum Albumin - BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for increasing efficiency)
-
Activation/Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., desalting column) or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the Activation/Reaction Buffer at a concentration of 1-10 mg/mL.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve Amine-PEO2-Biotin in the Activation/Reaction Buffer to a concentration of 10 mM.
-
EDC/NHS Preparation: Immediately before use, prepare a 100 mM solution of EDC in the Activation/Reaction Buffer. If using NHS or Sulfo-NHS, prepare a 100 mM solution in the same buffer.
-
Reaction Mixture:
-
To the protein solution, add the Amine-PEO2-Biotin solution to achieve a 20- to 50-fold molar excess over the protein.
-
Add EDC to the reaction mixture to a final concentration of 5-10 mM. If using, add NHS or Sulfo-NHS to a final concentration of 5-10 mM.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Determination of Biotin Incorporation: The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantification kit.
Protocol 2: Biotinylation of Proteins with Primary Amines using NHS-PEO2-Biotin
This protocol outlines the labeling of primary amines (e.g., lysine residues and the N-terminus) on a protein using an N-hydroxysuccinimide (NHS) ester derivative of the DADOO linker.
Materials:
-
NHS-PEO2-Biotin
-
Protein to be labeled (e.g., an antibody)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., desalting column) or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve NHS-PEO2-Biotin in DMF or DMSO to a concentration of 10 mM.
-
Reaction Mixture:
-
While gently vortexing the protein solution, add the dissolved NHS-PEO2-Biotin in a 10- to 20-fold molar excess. The final concentration of the organic solvent should be kept below 10% of the total reaction volume to avoid protein denaturation.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Purify the biotinylated protein from excess reagent and byproducts using a desalting column or dialysis.
-
Determination of Biotin Incorporation: Quantify the degree of labeling using a HABA assay or a fluorescent biotin quantification kit.
Applications and Visualized Workflows
The DADOO linker's properties make it suitable for a wide range of applications in research and drug development. Below are some examples with corresponding workflow diagrams generated using the DOT language.
Antibody-Drug Conjugate (ADC) Development
In the development of ADCs, linkers play a crucial role in connecting the antibody to the cytotoxic payload. While the DADOO linker itself is not typically used as the primary cleavable or non-cleavable linker in approved ADCs, its derivatives can be employed in the research and development phase for bioconjugation and characterization studies. The general workflow of ADC development is illustrated below.
An In-depth Technical Guide to the Storage and Stability of Biotin-DADOO TFA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the storage and stability of Biotin-DADOO TFA based on publicly available data for this compound and chemically related molecules. Specific proprietary stability data for this compound is not available in the public domain. The experimental protocols described herein are generalized best-practice recommendations and should be adapted and validated for specific applications.
Introduction
This compound (N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}biotinamide trifluoroacetate) is a biotinylating reagent commonly used in bioconjugation, immunoassays, and other detection systems.[1][2] The stability of this reagent is critical for ensuring the reproducibility and accuracy of experimental results. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.
Chemical Structure and Properties
-
Chemical Name: N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}biotinamide trifluoroacetate
-
Synonyms: Biotin-DADOO(TFA); N-Biotinyl-3,6-dioxaoctane-1,8-diamine trifluoroacetate salt[3]
-
Molecular Formula: C18H31F3N4O6S[4]
-
Molecular Weight: 488.52 g/mol [3]
-
Structure: this compound consists of a biotin moiety linked to a diamino-dioxaoctane (DADOO) spacer arm, with a trifluoroacetate (TFA) counter-ion associated with the terminal primary amine. The DADOO spacer is hydrophilic and provides a flexible linker.
Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. The following recommendations are based on safety data sheets and product information for this compound and similar compounds.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the most commonly recommended storage temperature.[4][5] Storage at 2-8°C is also cited.[3] | Reduces the rate of potential degradation reactions. |
| Moisture | Store in a dry, desiccated environment. Keep container tightly closed . | The amide bond in the DADOO linker and the biotin ureido ring are susceptible to hydrolysis. The TFA salt can be hygroscopic. |
| Light | Protect from light. | While not explicitly stated for this compound, biotin itself can be degraded by UV light.[6] It is good practice to protect all reagents from light. |
| Atmosphere | Store in a well-ventilated place .[7] | General laboratory safety practice. |
| Form | Can be supplied as a solid powder or as a solution in an organic solvent like DMSO.[3] | Storage recommendations apply to both forms. For solutions, ensure the solvent is anhydrous and stored appropriately to prevent degradation. |
| Shipping | Often shipped on blue ice .[4] | Maintains a cool temperature during transit to minimize degradation. |
| Long-term Storage | For stock solutions, storage at -80°C for up to 2 years and -20°C for up to 1 year has been suggested for a similar compound (Biotin-DADOO without the TFA salt).[2] | Lower temperatures provide better long-term stability. |
Handling Precautions
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Avoid formation of dust and aerosols.
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.
-
For solutions, use anhydrous solvents and seal containers tightly.
Stability Profile and Potential Degradation Pathways
While specific stability studies on this compound are not publicly available, an understanding of its potential degradation can be inferred from the chemical nature of its components: the biotin moiety, the amide linkage within the DADOO spacer, and the primary amine.
Hydrolysis
Hydrolysis is a primary concern for the stability of this compound.
-
Amide Bond Hydrolysis: The amide bond linking the biotin to the DADOO spacer can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.
-
Ureido Ring Hydrolysis: The ureido ring of biotin can also undergo hydrolysis under harsh conditions, though this is less common under typical laboratory storage and use.
Oxidative Degradation
The thioether in the tetrahydrothiophene ring of biotin is susceptible to oxidation, which can lead to the formation of biotin sulfoxide and biotin sulfone. While this is a known metabolic pathway for biotin, it can also occur chemically.[4][8]
Photodegradation
Biotin in solution can be degraded by exposure to UV light.[6] Therefore, it is prudent to protect this compound from light.
Stability in Solution
The stability of this compound in solution will depend on the solvent and the pH.
-
Aqueous Solutions: In aqueous buffers, the stability will be pH-dependent. Neutral to slightly acidic pH (pH 4-7) is generally preferred for the stability of biotin.[6]
-
Organic Solvents: When dissolved in organic solvents such as DMSO or DMF, the primary concern is the presence of water, which can facilitate hydrolysis. Using anhydrous solvents is recommended.
The following diagram illustrates a potential degradation pathway for this compound.
Caption: Potential Degradation Pathways for this compound.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for determining the shelf-life and degradation products of a reagent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Proposed Stability-Indicating HPLC Method
This section outlines a general protocol for developing a stability-indicating HPLC method for this compound. This protocol should be optimized and validated for specific laboratory conditions.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 210-230 nm (or scan for optimal wavelength) |
| Injection Vol. | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 60°C for a specified time. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2 and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 60°C) for several days.
-
Photodegradation: Expose the stock solution to UV light.
-
-
Analysis: Inject the prepared standards and stressed samples into the HPLC system.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
The following diagram illustrates the experimental workflow for a stability-indicating HPLC method development.
Caption: Workflow for Stability-Indicating HPLC Method Development.
Conclusion
The stability of this compound is crucial for its effective use in research and development. While specific stability data is limited, understanding the chemical nature of the molecule allows for informed decisions on its storage and handling. The recommended storage condition is at -20°C, protected from light and moisture. Potential degradation pathways include hydrolysis of the amide bond and oxidation of the thioether in the biotin ring. For critical applications, it is highly recommended to perform in-house stability studies using a validated stability-indicating HPLC method, as outlined in this guide. This will ensure the integrity of the reagent and the reliability of the experimental data generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotin-DADOO | 194920-57-5 [chemicalbook.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Biotin-DADOO TFA vs. Other Biotinylation Reagents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The remarkable affinity between biotin and avidin (or its derivatives like streptavidin) provides a powerful and versatile tool for detection, purification, and targeting of proteins, nucleic acids, and other biomolecules. The choice of biotinylation reagent is critical and can significantly impact the outcome of an experiment. This guide provides a detailed technical overview of Biotin-DADOO TFA in comparison to other commonly used biotinylation reagents, with a focus on their chemical properties, applications, and experimental considerations.
Core Concepts in Biotinylation
Biotinylation reagents typically consist of three key components: the biotin moiety, a reactive group that mediates the covalent attachment to the target molecule, and a spacer arm that connects the biotin and the reactive group. The selection of a suitable reagent depends on several factors, including the functional groups available on the target molecule, the desired solubility, and the potential for steric hindrance.
Comparison of Biotinylation Reagents
The following tables summarize the key characteristics of this compound and other prevalent amine-reactive biotinylation reagents.
Table 1: Physicochemical Properties of Amine-Reactive Biotinylation Reagents
| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Reactive Group | Target Functional Group |
| This compound | 488.52 | ~15.7 (estimated) | Water-soluble | Primary Amine | Carboxyls, Aldehydes |
| NHS-Biotin | 341.38 | 13.5 | DMSO, DMF | N-hydroxysuccinimide (NHS) ester | Primary Amines |
| Sulfo-NHS-Biotin | 443.43 | 13.5 | Water | Sulfonated NHS ester | Primary Amines |
| NHS-LC-Biotin | 454.54 | 22.4 | DMSO, DMF | NHS ester | Primary Amines |
| Sulfo-NHS-LC-Biotin | 556.59 | 22.4 | Water | Sulfonated NHS ester | Primary Amines |
| NHS-PEG4-Biotin | 588.67 | 29.0 | Water, DMSO, DMF | NHS ester | Primary Amines |
Table 2: Functional Comparison of Amine-Reactive Biotinylation Reagents
| Reagent | Key Features | Common Applications |
| This compound | Contains a primary amine for reaction with carboxyl groups (e.g., via EDC chemistry) or aldehydes. The DADOO spacer is hydrophilic. | Labeling of glycoproteins, conjugation to carboxylated surfaces. |
| NHS-Biotin | Shortest spacer arm, membrane-permeable. | General protein biotinylation, intracellular labeling. |
| Sulfo-NHS-Biotin | Water-soluble, membrane-impermeable. | Cell surface protein labeling. |
| NHS-LC-Biotin | "Long Chain" version of NHS-Biotin, reduces steric hindrance. | Applications requiring greater distance between biotin and target. |
| Sulfo-NHS-LC-Biotin | Water-soluble and long chain, ideal for cell surface applications where steric hindrance is a concern. | Cell surface protein labeling and pulldown assays. |
| NHS-PEG4-Biotin | Contains a polyethylene glycol (PEG) spacer, which enhances water solubility and reduces aggregation. | Labeling of antibodies and other proteins where solubility and reduced aggregation are critical. |
Experimental Protocols
General Protocol for Amine-Reactive Biotinylation (NHS-Ester Chemistry)
This protocol provides a general guideline for biotinylating proteins with NHS-ester-containing reagents like NHS-Biotin, Sulfo-NHS-Biotin, and their long-chain variants.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Amine-reactive biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF (for non-sulfonated reagents)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in the appropriate solvent (water for Sulfo-NHS reagents, DMSO/DMF for NHS reagents) to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol for Cell Surface Protein Biotinylation
This protocol is designed for labeling proteins on the surface of living cells using a membrane-impermeable biotinylation reagent like Sulfo-NHS-LC-Biotin.
Materials:
-
Cultured cells (adherent or in suspension)
-
Ice-cold PBS (pH 8.0)
-
Sulfo-NHS-LC-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Biotinylation: Resuspend or cover the cells with a solution of Sulfo-NHS-LC-Biotin (0.25-1.0 mg/mL) in ice-cold PBS (pH 8.0). Incubate for 30 minutes on ice with gentle agitation.
-
Quenching: Remove the biotinylation solution and wash the cells twice with the quenching solution to stop the reaction.
-
Lysis: Lyse the cells using a suitable lysis buffer to extract the biotinylated proteins for downstream analysis.
Protocol for Pull-Down Assay of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated agarose or magnetic beads
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with the binding/wash buffer.
-
Binding: Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Add elution buffer to the beads and heat at 95-100°C for 5-10 minutes to release the bound proteins. The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting.
Visualizing Workflows and Pathways
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Amine-Reactive Biotinylation Workflow.
Caption: Cell Surface Protein Labeling Workflow.
Caption: Biotin-Mediated Targeted Drug Delivery.
Applications in Drug Development
Biotinylation plays a pivotal role in various stages of drug development.
-
Target Identification and Validation: Biotinylated probes can be used in pull-down assays to identify and validate drug targets by capturing their binding partners from complex biological samples.
-
High-Throughput Screening: The high affinity of the biotin-avidin interaction is leveraged in various assay formats, such as ELISA and AlphaScreen, for high-throughput screening of small molecule libraries.
-
Targeted Drug Delivery: Biotin can be conjugated to therapeutic agents to facilitate their targeted delivery to cells that overexpress biotin receptors, such as many types of cancer cells. This approach can enhance the therapeutic efficacy of a drug while minimizing off-target side effects. The uptake of biotin-drug conjugates is an active area of research, with evidence suggesting the involvement of the sodium-dependent multivitamin transporter (SMVT) and potentially other receptor-mediated pathways.
Conclusion
The selection of an appropriate biotinylation reagent is a critical step in experimental design. While classic reagents like NHS-Biotin and its derivatives are well-established for a wide range of applications, newer reagents with modified spacer arms and solubilities offer enhanced performance in specific contexts. This compound, with its primary amine reactive group, provides a valuable tool for labeling molecules at carboxyl or aldehyde groups. Understanding the chemical properties and optimal reaction conditions for each class of reagent is paramount for achieving successful and reproducible results in research, diagnostics, and the development of novel therapeutics.
Safety data sheet and handling of Biotin-DADOO TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-DADOO TFA, a versatile biotinylating reagent. It covers essential safety and handling information, physicochemical properties, and detailed experimental applications to support its effective and safe use in research and development.
Introduction
This compound (Trifluoroacetic acid) is a chemical reagent used to attach a biotin label to other molecules, a process known as biotinylation.[1][2] This technique is widely employed in various life science research applications, including immunoassays, protein-protein interaction studies, and affinity chromatography. The DADOO (diaminodioxaoctane) linker arm provides spacing to minimize steric hindrance when the biotinylated molecule interacts with avidin or streptavidin.
Safety Data and Handling
While a comprehensive safety profile for this compound is not fully established, the available data from safety data sheets (SDS) and related compounds indicate the need for careful handling.
Hazard Identification
-
The GHS hazard classification for this compound is largely unavailable. However, as with any chemical reagent, it should be handled with care, assuming potential for skin and eye irritation.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is typically -20°C.[3][4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
Physicochemical Properties
The following table summarizes the known physical and chemical properties of Biotin-DADOO and its TFA salt.
| Property | Value | Reference |
| CAS Number | 194920-57-5 (TFA salt); 138529-46-1 (base) | [3][5] |
| Molecular Formula | C18H31F3N4O6S (TFA salt); C16H30N4O4S (base) | [3][5] |
| Molecular Weight | 488.52 g/mol (TFA salt); 374.51 g/mol (base) | [3][5] |
| Purity | ≥98% | [5] |
| Topological Polar Surface Area | 114.71 Ų | [5] |
| Hydrogen Bond Donors | 4 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
| Rotatable Bonds | 13 | [5] |
| LogP | -0.1797 | [5] |
Experimental Protocols and Applications
This compound is a valuable tool for a variety of biochemical applications. Below are detailed protocols for its use in synthesizing biotin-estradiol conjugates and a general workflow for its application in Enzyme-Linked Immunosorbent Assays (ELISA).
Synthesis of a Biotin-Estradiol Conjugate
This protocol is adapted from the synthesis of a similar biotin-estradiol conjugate for use in immunoassays.[6][7][8]
Objective: To covalently link Biotin-DADOO to estradiol for use as a tracer in competitive immunoassays.
Materials:
-
This compound
-
Estradiol derivative with a reactive group (e.g., a carboxyl or amino group)
-
Coupling agents (e.g., EDC/NHS for carboxyl groups)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Activation of Estradiol (if carboxylated):
-
Dissolve the carboxylated estradiol derivative in anhydrous DMF.
-
Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a molar excess.
-
Stir the reaction at room temperature for 1-4 hours to form the NHS-ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in DMF or DMSO.
-
Add the activated estradiol-NHS ester solution to the Biotin-DADOO solution.
-
Add a tertiary amine base (e.g., triethylamine) to neutralize the TFA salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Purify the resulting biotin-estradiol conjugate using reverse-phase HPLC.
-
Monitor the elution profile with a UV detector.
-
Collect the fractions corresponding to the conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry and NMR spectroscopy.
-
Caption: Workflow for the synthesis of a Biotin-Estradiol conjugate.
Application in Sandwich ELISA
Biotinylated detection antibodies are commonly used in sandwich ELISAs to enhance signal amplification through the high-affinity interaction with streptavidin-enzyme conjugates.
Principle: An antigen is captured between two layers of antibodies (capture and detection). The detection antibody is biotinylated, which then binds to a streptavidin-horseradish peroxidase (HRP) conjugate. The addition of a substrate results in a measurable color change.
General Workflow:
-
Coating: A 96-well plate is coated with a capture antibody specific for the target antigen.
-
Blocking: Non-specific binding sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: The sample containing the antigen is added to the wells.
-
Detection Antibody Incubation: A biotinylated detection antibody (e.g., using this compound for biotinylation) specific to a different epitope on the antigen is added.
-
Streptavidin-HRP Incubation: A streptavidin-HRP conjugate is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added.
-
Signal Detection: The reaction is stopped, and the absorbance is measured, which is proportional to the amount of antigen present.[9][10][11]
Caption: General workflow of a sandwich ELISA using a biotinylated detection antibody.
Application in Protein-Protein Interaction Studies (BioID)
Proximity-dependent biotin identification (BioID) is a powerful technique to identify proteins that are in close proximity to a protein of interest (the "bait") within a living cell.[12][13][14][15] This method utilizes a promiscuous biotin ligase fused to the bait protein, which biotinylates nearby proteins. While this compound is a chemical biotinylating agent, the principles of biotin detection are central to this workflow.
Logical Relationship for Protein Interaction Discovery:
The core logic of BioID involves expressing a fusion protein (Bait-Biotin Ligase), inducing biotinylation of proximal proteins, enriching these biotinylated proteins, and identifying them by mass spectrometry.
Caption: Logical workflow for proximity-dependent biotin identification (BioID).
Conclusion
This compound is a valuable reagent for researchers in various fields of life science. Its ability to introduce a biotin label with a spacer arm facilitates numerous applications, from immunoassays to advanced proteomics. Adherence to proper safety and handling procedures is crucial. The provided protocols and workflows serve as a guide for the effective implementation of this reagent in experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis of a novel biotin-estradiol conjugate and its use for the development of a direct, broad range enzyme immunoassay for plasma estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 6 beta-aminoestradiol and its biotin, acridinium, and fluorescein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical synthesis and biochemical characterization of a biotinylated derivative of 17beta-estradiol with a long side chain covalently attached to its C-7alpha position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. biospes.com [biospes.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
Methodological & Application
Protocol for Protein Labeling with Biotin-DADOO TFA
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a protein, is a fundamental technique in life sciences. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for protein detection, purification, and immobilization. Biotin-DADOO TFA is an amine-reactive biotinylating reagent that enables the efficient labeling of proteins. The "DADOO" (3,6-dioxaoctane-1,8-diamine) spacer arm provides a long and flexible linker, which can help to reduce steric hindrance in subsequent applications involving streptavidin binding. This document provides a detailed protocol for the biotinylation of proteins using this compound, targeting primary amines on the protein surface.
The reaction proceeds via the nucleophilic attack of a primary amine (from the ε-amino group of lysine residues or the N-terminus of the polypeptide chain) on the N-hydroxysuccinimide (NHS) ester of the biotinylating reagent. This forms a stable amide bond, covalently linking the biotin molecule to the protein. The trifluoroacetic acid (TFA) salt form of the reagent enhances its stability and solubility in organic solvents used for preparing stock solutions.
Quantitative Data Summary
The degree of biotinylation can be controlled by adjusting the molar ratio of the biotinylating reagent to the protein. The following table summarizes typical experimental parameters and expected outcomes for the biotinylation of common proteins using amine-reactive NHS esters.
| Parameter | Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling.[1] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided.[1][2] |
| Reaction pH | 7.2 - 8.5 | The reaction is most efficient at a slightly alkaline pH where primary amines are deprotonated and more nucleophilic. |
| Molar Excess of Biotin Reagent | 10 - 20 fold | This can be optimized to control the degree of labeling. For a 10 mg/mL protein solution, a ≥ 12-fold molar excess is recommended, while for a 2 mg/mL solution, a ≥ 20-fold molar excess is suggested.[2][3] |
| Incubation Time | 30 - 60 min at room temperature or 2 hours at 4°C | Longer incubation at lower temperatures can be gentler on the protein.[1][2] |
| Quenching Reagent | 10 - 100 mM Glycine or Tris | Added to stop the reaction by consuming any excess, unreacted NHS ester.[1] |
| Purification Method | Dialysis or Gel Filtration | Essential for the removal of unreacted biotin, which can interfere with downstream applications.[1][2] |
| Expected Degree of Labeling | 3 - 5 biotins per protein | For larger proteins like antibodies, labeling with ~8-12 biotins per molecule can be achieved with greater molar excesses.[2] |
Experimental Protocols
Materials
-
Protein to be labeled
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M Sodium Bicarbonate, pH 8.3 (ensure it is amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Purification system: Dialysis tubing (with appropriate molecular weight cut-off) or gel filtration column (e.g., Sephadex G-25)
Procedure
-
Protein Preparation:
-
Dissolve the protein in the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer by dialysis or using a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, to prepare 1 mL of a 10 mM solution, dissolve the appropriate amount of the reagent in 1 mL of the solvent.
-
-
Calculation of Reagent Volume:
-
Determine the volume of the this compound stock solution needed to achieve the desired molar excess.
-
Example Calculation for a 20-fold molar excess:
-
Amount of protein (mg) / Molecular weight of protein ( g/mol ) = Amount of protein (mol)
-
Amount of protein (mol) x 20 = Moles of this compound required
-
Moles of this compound / Molarity of stock solution (mol/L) = Volume of stock solution to add (L)
-
-
-
Biotinylation Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring or rocking.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 10-100 mM (e.g., add 10-100 µL of 1 M Tris-HCl, pH 8.0, to 1 mL of the reaction mixture).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Determination of the Degree of Biotinylation (Optional but Recommended):
-
The extent of biotinylation can be estimated using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method.[1]
-
Alternatively, a streptavidin gel-shift assay can provide a qualitative assessment of biotinylation. The binding of the biotinylated protein to streptavidin results in a complex with a higher molecular weight, which can be visualized as a "shift" on an SDS-PAGE gel.[1]
-
Visualizations
Experimental Workflow for Protein Biotinylation
Caption: General workflow for protein biotinylation with this compound.
Signaling Pathway of Amine-Reactive Biotinylation
Caption: Reaction schematic for amine-reactive biotinylation of proteins.
References
Application Notes and Protocols for Cell Surface Biotinylation using Amine-Reactive Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface biotinylation is a powerful technique used to label and subsequently isolate, identify, and quantify cell surface proteins. This method relies on the use of biotinylation reagents that are impermeable to the cell membrane and react with specific functional groups on the extracellular domains of proteins. This document provides detailed protocols and application notes for the use of amine-reactive biotinylation reagents, such as Biotin-DADOO TFA, for cell surface labeling. These reagents typically contain an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (-NH2) present on lysine residues and the N-terminus of proteins, forming stable amide bonds.[1]
The choice of a specific biotinylation reagent can depend on factors such as the length of the spacer arm, which can affect the accessibility of the biotin moiety for detection, and the presence of a cleavable group, which can facilitate the elution of biotinylated proteins from streptavidin affinity resins. While the following protocols are broadly applicable to NHS-ester-based biotinylation reagents, optimization for specific cell types and experimental goals is recommended.
Quantitative Data Summary
The efficiency of cell surface biotinylation is dependent on several factors, including the concentration of the biotinylation reagent, reaction time, temperature, and pH. The following table summarizes typical concentration ranges and conditions for amine-reactive biotinylation reagents based on established protocols for similar compounds like Sulfo-NHS-biotin.
| Parameter | Recommended Range | Notes |
| Reagent Concentration | 0.1 - 1.0 mg/mL | Higher concentrations can increase labeling efficiency but may also impact cell viability. Optimization is crucial.[1][2] |
| Incubation Time | 15 - 30 minutes | Longer incubation times do not always lead to significantly higher labeling and may increase non-specific labeling and cell stress.[3][4] |
| Temperature | 4°C or Room Temperature | Labeling at 4°C is common to minimize endocytosis of labeled proteins.[3][4] Some studies show no significant difference in labeling efficiency between room temperature and 37°C.[1] |
| pH | 7.2 - 8.0 | The reaction of NHS esters with primary amines is more efficient at slightly alkaline pH.[5][6] |
| Quenching Agent | 50-100 mM Glycine or Tris | Used to stop the biotinylation reaction by consuming unreacted NHS esters.[4][7] |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | Ensure adequate reagent-to-cell surface ratio. |
Experimental Protocols
Materials
-
Cells of interest
-
This compound or other amine-reactive biotinylation reagent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Dimethyl sulfoxide (DMSO) for reconstituting the biotinylation reagent
-
Quenching Buffer (e.g., 100 mM glycine in PBS or 50 mM Tris in PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Microcentrifuge tubes
-
Rocking platform
Protocol for Cell Surface Biotinylation
This protocol provides a general procedure for the biotinylation of cell surface proteins on adherent or suspension cells.
-
Cell Preparation:
-
For adherent cells, grow cells to a confluent monolayer in a culture dish.
-
For suspension cells, harvest cells by centrifugation and wash them with ice-cold PBS.
-
-
Washing:
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Dilute the stock solution to the desired final concentration (e.g., 0.5 mg/mL) in ice-cold PBS.[2] It is crucial to prepare this solution fresh as NHS esters are moisture-sensitive and can hydrolyze.[9]
-
-
Biotinylation Reaction:
-
Quenching:
-
Final Washes:
-
Wash the cells three times with ice-cold PBS to remove excess quenching reagent and unreacted biotin.
-
-
Cell Lysis:
-
Lyse the cells by adding an appropriate volume of ice-cold Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Isolation of Biotinylated Proteins (Optional):
-
The resulting supernatant contains the total cellular protein. To isolate the biotinylated cell surface proteins, incubate the lysate with streptavidin-conjugated beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the biotinylated proteins from the beads for downstream analysis such as Western blotting or mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Workflow for cell surface protein biotinylation.
Signaling Pathway (Illustrative Example)
The following is a generic representation of how a biotinylated cell surface receptor might be studied.
Caption: Isolation of a biotinylated cell surface receptor for analysis.
References
- 1. Surface biotinylation of cytotoxic T lymphocytes for in vivo tracking of tumor immunotherapy in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface protein biotinylation [protocols.io]
- 9. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Antibody Conjugation with Biotin-DADOO TFA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of antibodies with Biotin-DADOO TFA, a biotinylating reagent. The following protocols and application notes are intended for research, scientific, and drug development professionals to facilitate the reliable and efficient biotinylation of antibodies for various downstream applications, including immunoassays, affinity purification, and flow cytometry.
Introduction
Biotinylation is the process of covalently attaching biotin to a molecule, such as an antibody. The high-affinity interaction between biotin and streptavidin (or avidin) is one of the strongest non-covalent bonds known in nature, making it a versatile tool in biotechnology and diagnostics.[1][2] Biotinylated antibodies are widely used for signal amplification and detection in assays like ELISA, Western blotting, and immunohistochemistry.[2][3]
This compound is an amine-reactive biotinylation reagent. The N-hydroxysuccinimide (NHS) ester form of this reagent reacts efficiently with primary amines (-NH2), such as the side chains of lysine residues and the N-terminus of polypeptides on the antibody, to form stable amide bonds.[1][4][5] The "DADOO" spacer arm provides a long linker that can help reduce steric hindrance when the biotinylated antibody binds to streptavidin.
Experimental Protocols
Materials and Equipment
-
Antibody: Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
This compound: (or its NHS-ester equivalent)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (50-100 mM), pH 8.0-8.5. It is crucial that the buffer is free of primary amines (e.g., Tris, glycine) and ammonium salts.[1]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis tubing (10 kDa MWCO), or spin columns.
-
Spectrophotometer
-
Standard laboratory equipment: Pipettes, microcentrifuge tubes, rotator/rocker.
Protocol 1: Antibody Biotinylation
This protocol outlines the step-by-step procedure for conjugating an antibody with this compound.
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or sodium azide, it must be exchanged into an amine-free buffer like PBS.[6] This can be achieved through dialysis against PBS overnight at 4°C or by using a desalting column.
-
Adjust the antibody concentration to 1-3 mg/mL in the reaction buffer.[2]
-
-
Preparation of this compound Solution:
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent solution. The optimal molar ratio of biotin to antibody can vary depending on the antibody and the desired degree of labeling, but a starting point is a 20-fold molar excess of biotin.[2]
-
Slowly add the calculated amount of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[1][2]
-
-
Quenching the Reaction:
-
Purification of the Biotinylated Antibody:
-
Remove the excess, unreacted biotin reagent and the quenching buffer byproducts. This is a critical step to ensure the performance of the biotinylated antibody.[7]
-
Option A: Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS. The larger biotinylated antibody will elute first.
-
Option B: Dialysis: Dialyze the reaction mixture against a large volume of PBS (pH 7.4) at 4°C with at least three buffer changes.[2]
-
-
Storage of the Conjugated Antibody:
-
Measure the concentration of the purified biotinylated antibody using a spectrophotometer at 280 nm.
-
For long-term storage, aliquot the antibody and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2] The addition of a cryoprotectant like glycerol may be beneficial.
-
Protocol 2: Determination of the Degree of Biotinylation
The degree of biotinylation (DOL), or the number of biotin molecules per antibody molecule, can be determined using various methods. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method.
-
Principle: The HABA/avidin complex has a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, leading to a decrease in absorbance.[8]
-
Procedure:
-
Prepare a HABA/avidin solution and measure its absorbance at 500 nm.
-
Add a known amount of the biotinylated antibody to the HABA/avidin solution.
-
After a brief incubation, measure the absorbance at 500 nm again.
-
The decrease in absorbance is proportional to the amount of biotin in the sample, which can be used to calculate the DOL.
-
Alternatively, some commercially available biotinylation reagents contain a UV-traceable chromophore, allowing for the determination of the degree of labeling by measuring the absorbance at two different wavelengths.[9][10]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve conjugation efficiency.[11] |
| Reaction Buffer pH | 7.2 - 8.5 | NHS esters react with primary amines in this pH range.[1][5] |
| Molar Excess of Biotin | 5:1 to 30:1 (Biotin:Antibody) | The optimal ratio should be determined empirically for each antibody.[2] |
| Reaction Time | 30-60 minutes at RT or 2 hours at 4°C | Longer incubation times may be needed for lower temperatures.[1] |
| Quenching Buffer | 1 M Tris-HCl or Glycine, pH 8.0 | Final concentration of 50-100 mM. |
Visualizations
Experimental Workflow
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Labeling Antibodies with N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. dianova.com [dianova.com]
- 7. biomedres.us [biomedres.us]
- 8. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. vectorlabs.com [vectorlabs.com]
- 11. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for Biotin-DADOO TFA in Enzyme Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-DADOO TFA is a high-purity biotinylating reagent designed for the covalent attachment of biotin to proteins, peptides, and other molecules containing primary amine groups. The key feature of this reagent is its long, hydrophilic 1,8-diamino-3,6-dioxaoctane (DADOO) spacer arm. This extended linker minimizes steric hindrance that can occur when biotin binds to streptavidin or avidin, thereby enhancing the accessibility of the biotin moiety and improving the sensitivity of detection in various immunoassays. The trifluoroacetate (TFA) salt form ensures good solubility in aqueous buffers, facilitating efficient conjugation reactions.
The exceptional affinity between biotin (Vitamin H) and streptavidin (or avidin) is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. This robust interaction is widely exploited in enzyme immunoassays (EIAs), including Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, and Immunohistochemistry (IHC), to achieve significant signal amplification and enhanced assay sensitivity.
Principle of Application
In enzyme immunoassays, this compound is used to label either an antigen, an antibody, or another detection molecule. This biotinylated component is then detected by an enzyme-conjugated streptavidin or avidin, which in turn catalyzes a colorimetric, chemiluminescent, or fluorescent reaction upon the addition of a substrate. The long DADOO spacer arm is particularly advantageous when biotinylating small molecules, such as haptens, as it projects the biotin molecule away from the carrier, making it more accessible to streptavidin for binding.
Key Applications and Advantages
-
High-Sensitivity ELISA: The use of this compound for labeling detection antibodies or antigens in ELISA can significantly increase the signal-to-noise ratio, leading to lower limits of detection.
-
Competitive Immunoassays: Ideal for biotinylating small molecules like steroids, hormones, or drug compounds for use as tracers in competitive EIAs. The DADOO spacer is crucial for maintaining the immunoreactivity of the hapten while allowing efficient binding to streptavidin.
-
Western Blotting: Biotinylating primary or secondary antibodies with this compound can enhance the detection of low-abundance proteins.
-
Immunohistochemistry (IHC): Provides a robust method for signal amplification in tissue and cell staining, leading to clearer and more intense signals.
Data Presentation: Performance Characteristics
The following tables summarize the performance characteristics of enzyme immunoassays developed using biotinylated reagents with long spacer arms, similar to Biotin-DADOO.
Table 1: Performance of a Competitive EIA for Plasma Estradiol Using a Biotin-DADOO-Estradiol Conjugate
| Parameter | Performance Characteristic |
| Analyte | Estradiol |
| Assay Format | Direct Competitive Enzyme Immunoassay |
| Limit of Detection | 77 pM[1] |
| Working Range | 77 pM to 24,300 pM (allowing direct measurement in undiluted plasma from follicular phase to hyperstimulated IVF cycles)[1] |
| Intra-Assay Precision | 3.6% to 10.9% Coefficient of Variation (CV)[1] |
| Inter-Assay Precision | 6.1% to 12% Coefficient of Variation (CV)[1] |
| Correlation with GC-MS | r = 0.96[1] |
| Correlation with RIA | r = 0.97[1] |
Table 2: General Performance of Biotin-Streptavidin Amplified ELISA
| Parameter | Acceptance Criteria/Typical Performance |
| Sensitivity | Can be 50 to over 4000 times more sensitive than standard ELISA formats without amplification.[2] The choice of biotinylation reagent and molar excess can affect sensitivity by up to an order of magnitude.[3] |
| Intra-Assay Precision | CV ≤ 10% is generally acceptable.[4] |
| Inter-Assay Precision | CV ≤ 15% is generally acceptable.[4] |
| Spike and Recovery | Recovery of 80-120% is typically desired to demonstrate minimal matrix interference.[5] |
| Linearity of Dilution | Diluted samples should yield concentration values consistent with the undiluted sample (typically within ±15-20%) to show the absence of matrix effects.[4] |
| Specificity | High specificity is expected, but cross-reactivity with structurally similar molecules should be assessed, especially in competitive assays. No significant cross-reactivity or interference is a key performance indicator. |
Experimental Protocols
Protocol 1: Biotinylation of Proteins (e.g., Antibodies) with this compound
This protocol describes a general procedure for biotinylating proteins with primary amines. The molar ratio of the biotinylating reagent to the protein may need to be optimized for specific applications.
Materials:
-
This compound
-
Protein (e.g., IgG antibody) to be labeled
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer (50 mM, pH 8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing (MWCO appropriate for the protein)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a calculated amount of the this compound stock solution to the protein solution. A starting point for optimization is a 10- to 20-fold molar excess of the biotin reagent to the protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotinylating reagent by dialysis against PBS or by using a desalting column.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.
Protocol 2: Competitive ELISA for a Small Molecule (Hapten)
This protocol is based on the competitive EIA for estradiol using a Biotin-DADOO-hapten conjugate.
Materials:
-
Streptavidin-coated 96-well microplate
-
Biotin-DADOO-hapten conjugate (e.g., Biotin-DADOO-Estradiol)
-
Specific monoclonal or polyclonal antibody against the hapten
-
Hapten standards of known concentrations
-
Samples containing the unknown hapten concentration
-
Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20
-
Enzyme-conjugated secondary antibody (e.g., HRP-anti-mouse IgG, if the primary is a mouse mAb)
-
Wash Buffer: PBS with 0.05% Tween-20
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 N H₂SO₄ for TMB)
-
Microplate reader
Procedure:
-
Plate Preparation: Wash the streptavidin-coated plate 3 times with Wash Buffer.
-
Immobilization of Biotinylated Hapten: Add 100 µL of the Biotin-DADOO-hapten conjugate (at a pre-optimized concentration in Assay Buffer) to each well. Incubate for 1 hour at 37°C. Wash the plate 3 times.
-
Competitive Reaction: In a separate tube, pre-incubate 50 µL of the primary antibody with 50 µL of either the standard or the sample for 30 minutes.
-
Plate Incubation: Add 100 µL of the pre-incubated antibody-hapten mixture to the wells. Incubate for 1 hour at 37°C. During this step, the free hapten from the standard or sample competes with the immobilized Biotin-DADOO-hapten for binding to the primary antibody.
-
Washing: Wash the plate 4 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Signal Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the concentration of the hapten in the sample.
Diagrams and Workflows
Caption: Workflow for a competitive ELISA using a Biotin-DADOO-hapten conjugate.
Caption: Workflow for a sandwich ELISA using a Biotin-DADOO-labeled detection antibody.
References
- 1. Synthesis of a novel biotin-estradiol conjugate and its use for the development of a direct, broad range enzyme immunoassay for plasma estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of the biotin/avidin system to amplify the sensitivity of the enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antibody Biotinylation Approaches for Enhanced Sensitivity of Single Molecule Array (Simoa) Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What ELISA should I choose? | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Biotin-DADOO TFA Labeling for Flow Cytometry
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocat.com [biocat.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Cell surface biotinylation [protocols.io]
- 8. biotium.com [biotium.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols: Optimal Conditions for Biotin-DADOO Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-DADOO is an amine-reactive biotinylation reagent designed for the covalent labeling of proteins, peptides, and other biomolecules containing primary amines. The "DADOO" (1,8-diamino-3,6-dioxaoctane) component is a long, hydrophilic spacer arm that minimizes steric hindrance when the biotinylated molecule interacts with avidin or streptavidin. The reagent is typically supplied as an N-hydroxysuccinimide (NHS) ester and may be in the form of a trifluoroacetic acid (TFA) salt.
The core of the labeling reaction is the nucleophilic attack of a deprotonated primary amine (e.g., the ε-amine of a lysine residue or the N-terminus of a polypeptide) on the NHS ester, resulting in the formation of a stable amide bond.[1][2] The efficiency of this reaction is highly dependent on several buffer conditions, primarily pH and the chemical composition of the buffer itself.[3][4]
Principle of the Reaction
The Biotin-DADOO-NHS ester reacts with primary amines in a pH-dependent manner. The competing reaction is the hydrolysis of the NHS ester, which also increases with pH.[5][6] Optimizing the buffer conditions is therefore critical to maximize the yield of the desired biotinylated product while minimizing reagent loss due to hydrolysis.
Data Summary
Table 1: Key Buffer Conditions for Optimal Biotin-DADOO-NHS Reaction
| Parameter | Recommended Condition | Rationale & Considerations |
| pH Range | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. Lower pH protonates amines, reducing reactivity.[4] Higher pH accelerates hydrolysis of the NHS ester.[5][7] |
| Optimal pH | 8.3 - 8.5 | Generally provides the highest reaction yield by maximizing the rate of aminolysis over hydrolysis.[3] |
| Recommended Buffers | Phosphate (PBS), Bicarbonate, Borate, HEPES | These buffers are effective within the optimal pH range and do not contain competing nucleophiles.[4][8] A 0.1 M sodium bicarbonate solution is a common choice.[3] |
| Buffers to Avoid | Tris, Glycine, or any buffer with primary amines | These compounds contain primary amines that will compete with the target molecule for the NHS ester, reducing labeling efficiency.[1][4] |
| Reagent Solvent | Anhydrous DMSO or DMF | Biotin-DADOO-NHS is not readily soluble in aqueous buffers.[9][10] A stock solution should be prepared in a dry, water-miscible organic solvent immediately before use.[11] |
Table 2: Typical Reaction Parameters
| Parameter | Recommended Value | Notes |
| Molar Excess of Biotin Reagent | 12-fold to 20-fold | Use a greater molar excess for dilute protein solutions (e.g., ≥20x for 2 mg/mL protein) and a lower excess for concentrated solutions (e.g., ≥12x for 10 mg/mL protein).[12] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[3] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C slow both the labeling and hydrolysis rates, which can be beneficial for sensitive proteins.[4][8] |
| Incubation Time | 30 - 60 minutes at Room Temp; 2 - 4 hours or overnight at 4°C | Time should be optimized based on the reactivity of the target molecule and the specific conditions used.[3][11] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Buffer Preparation : Prepare a suitable amine-free reaction buffer, such as 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 8.0 (PBS) or 0.1 M Sodium Bicarbonate, pH 8.3.[3][8] Ensure all components are fully dissolved and the pH is accurately adjusted.
-
Target Molecule Preparation :
-
Biotin-DADOO-NHS Stock Solution Preparation :
-
Allow the vial of Biotin-DADOO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[10][11]
-
Immediately before use, dissolve the reagent in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[1][12] For example, dissolve ~5 mg of reagent in ~1 mL of DMSO.
-
Note: Do not prepare aqueous stock solutions, as the NHS ester will hydrolyze rapidly.[5] Discard any unused stock solution.[11]
-
Protocol 2: Biotinylation of a Protein
-
Calculation : Determine the volume of the 10 mM Biotin-DADOO-NHS stock solution needed to achieve the desired molar excess (e.g., 20-fold) for your protein solution.
-
Reaction : Add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing.
-
The volume of organic solvent added should not exceed 10% of the total reaction volume to avoid protein denaturation.[11]
-
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[11]
-
Quenching (Optional) : To stop the reaction, add a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[4] Incubate for an additional 15 minutes. This will consume any unreacted NHS ester.
-
Purification : Remove excess, non-reacted biotin reagent and reaction byproducts (e.g., hydrolyzed NHS) from the biotinylated protein using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[1]
Visualizations
Caption: Reaction scheme for NHS-ester biotinylation.
Caption: Experimental workflow for protein biotinylation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. store.sangon.com [store.sangon.com]
- 9. covachem.com [covachem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Peptide Modification with Biotin-DADOO TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for streptavidin and avidin (Kd ≈ 10-15 M) provides a powerful and versatile tool for the detection, purification, and immobilization of proteins, peptides, and other biomolecules. Biotin-DADOO TFA is a biotinylating reagent featuring a terminal primary amine, making it suitable for conjugation to carboxyl groups on a peptide. The "DADOO" (diaminodioxaoctane) spacer arm is hydrophilic and flexible, which can help to maintain the biological activity of the labeled peptide and improve its solubility.[1] This document provides detailed protocols for the modification of peptides with this compound, targeting either carboxyl or amine residues, along with relevant technical data and applications.
Chemical Information
-
Reagent Name: this compound
-
Synonyms: Biotinyl-3,6-dioxaoctanediamine TFA, EZ-Link™ Amine-PEO2-Biotin TFA
-
Molecular Formula: C₁₈H₃₁F₃N₄O₆S
-
Reactive Group: Primary Amine (-NH₂)
-
Spacer Arm: 1,8-diamino-3,6-dioxaoctane (a hydrophilic PEG-like spacer)
I. Modification of Peptide Carboxyl Groups
This is the primary application for this compound, where its terminal amine is coupled to a carboxyl group on the peptide (C-terminus, aspartic acid, or glutamic acid) using a carbodiimide crosslinker like EDC, often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.
Applications
-
Protein-Protein Interaction Studies: C-terminally biotinylated peptides can be immobilized on streptavidin-coated surfaces to be used as bait in pull-down assays to identify interacting proteins.
-
Immunoassays: These peptides are valuable in developing ELISAs and other immunoassays for antibody screening and characterization.[2][3]
-
Enzyme Substrate Development: Biotinylated peptides can serve as traceable substrates for various enzymes, such as kinases and proteases.
-
Cellular Imaging and Tracking: When used with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize and track their localization and uptake in cells.
-
Drug Delivery Systems: The modification of therapeutic peptides with biotin can be a strategy for targeted drug delivery.
Experimental Workflow: Carboxyl Group Labeling
Caption: Workflow for biotinylating peptide carboxyl groups using this compound and EDC/NHS chemistry.
Detailed Protocol: Carboxyl Group Labeling
Materials:
-
Peptide with exposed carboxyl groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification system (Dialysis cassettes, Size-Exclusion Chromatography, or HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the peptide solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 5- to 25-fold molar excess of Sulfo-NHS over the peptide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated peptide solution. A 10- to 50-fold molar excess of this compound over the peptide is recommended to ensure efficient labeling and to minimize peptide-peptide crosslinking.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess biotin reagent and byproducts by dialysis, size-exclusion chromatography (desalting column), or reverse-phase HPLC.
-
Analysis and Storage: Confirm biotinylation by mass spectrometry (see Table 2). Store the purified biotinylated peptide at -20°C or -80°C.
II. Modification of Peptide Amine Groups
To label primary amines (N-terminus or lysine side chains) with this compound, a two-step process using a homobifunctional crosslinker with two amine-reactive groups (e.g., NHS esters) is required. In the first step, the crosslinker is reacted with the peptide, and after removing the excess crosslinker, the Biotin-DADOO is added to react with the second reactive group of the crosslinker.
Applications
-
Creating Biotinylated Probes: When the C-terminus or acidic residues are critical for the peptide's function, this method allows for biotinylation at alternative sites.
-
Surface Immobilization: Peptides can be attached to surfaces or matrices for various applications, including affinity purification.
-
Fluorescence and FRET studies: Biotinylated peptides can be used in conjunction with fluorescently labeled streptavidin for various binding and imaging assays.[1]
Experimental Workflow: Amine Group Labeling
Caption: Workflow for biotinylating peptide amine groups using this compound and a homobifunctional crosslinker.
Detailed Protocol: Amine Group Labeling
Materials:
-
Peptide with exposed primary amines
-
This compound
-
Homobifunctional NHS-ester crosslinker (e.g., BS3 - water-soluble, or DSS - water-insoluble)[4][5][6]
-
Conjugation Buffer: PBS or HEPES buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (Desalting columns, Dialysis cassettes, HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Peptide-Crosslinker Reaction:
-
Immediately before use, prepare a stock solution of the crosslinker (e.g., 25 mM BS3 in water or DSS in DMSO).[7]
-
Add the crosslinker to the peptide solution. A 10- to 20-fold molar excess of the crosslinker over the peptide is a good starting point.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Immediately purify the peptide-crosslinker conjugate from the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the crosslinking of Biotin-DADOO molecules to each other in the next step.
-
Coupling with this compound:
-
Dissolve this compound in the Conjugation Buffer.
-
Add a 10- to 50-fold molar excess of this compound to the purified peptide-crosslinker conjugate.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Final Purification: Purify the biotinylated peptide from excess this compound and quenching reagent using dialysis, size-exclusion chromatography, or HPLC.
-
Analysis and Storage: Confirm biotinylation by mass spectrometry (see Table 2). Store the purified biotinylated peptide at -20°C or -80°C.
III. Quantitative Data and Characterization
While specific reaction efficiencies are peptide-dependent, the following tables provide typical parameters for peptide biotinylation reactions and the expected mass shifts for analysis.
Table 1: Typical Reaction Parameters for Peptide Biotinylation
| Parameter | Carboxyl Group Labeling (EDC/NHS) | Amine Group Labeling (BS3/DSS) |
| Peptide Concentration | 1-5 mg/mL | 1-5 mg/mL |
| Molar Excess of Reagents | EDC: 2-10 fold over peptide | BS3/DSS: 10-20 fold over peptide |
| Sulfo-NHS: 5-25 fold over peptide | Biotin-DADOO: 10-50 fold over activated peptide | |
| Biotin-DADOO: 10-50 fold over peptide | ||
| Reaction pH | Activation: 4.7-6.0; Coupling: 7.2-7.5 | 7.2-8.0 |
| Reaction Time | 2 hours at RT or overnight at 4°C | 30-60 minutes at RT for each step |
| Typical Labeling Efficiency | Highly peptide-dependent, optimization required | >90% for accessible amines[8] |
Table 2: Mass Spectrometry Data for Biotin-DADOO Modification
| Modification Type | Mass Added to Peptide (Da) | Notes |
| Carboxyl Group Labeling | 356.5 | Mass of Biotin-DADOO (374.5 Da) minus H₂O (18.0 Da) from amide bond formation. |
| Amine Group Labeling (with BS3) | 512.6 | Mass of Biotin-DADOO (374.5 Da) plus the BS3 crosslinker spacer (138.1 Da). |
| Amine Group Labeling (with DSS) | 512.6 | Mass of Biotin-DADOO (374.5 Da) plus the DSS crosslinker spacer (138.1 Da). |
Note: The TFA counterion is not included in the mass calculation as it is typically removed during purification and mass spectrometry analysis.
IV. Troubleshooting and Considerations
-
Low Labeling Efficiency: Ensure buffers are free of extraneous amines (for amine labeling) or carboxylates (for carboxyl labeling). Use fresh solutions of crosslinkers as they are susceptible to hydrolysis. Optimize the molar excess of reagents.
-
Peptide Precipitation: Some peptides may have low solubility. The use of the hydrophilic DADOO spacer can help, but if precipitation occurs, try reducing the peptide concentration or adding a small amount of organic solvent (e.g., DMSO).
-
Loss of Biological Activity: If the modification site is crucial for the peptide's function, consider labeling at a different site (e.g., C-terminus vs. N-terminus). The use of a spacer arm like DADOO is intended to minimize interference with the peptide's activity.
-
Purification: Thorough purification is essential to remove unreacted biotin, which can interfere with downstream applications by binding to streptavidin.
References
- 1. jpt.com [jpt.com]
- 2. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 3. qyaobio.com [qyaobio.com]
- 4. proteochem.com [proteochem.com]
- 5. store.sangon.com [store.sangon.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Biotin-DADOO TFA in Pull-Down Assays and Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Biotin-DADOO TFA, an amine-reactive biotinylating reagent, in pull-down assays to study protein-protein interactions. This technique is a powerful tool for identifying novel binding partners, validating predicted interactions, and investigating cellular signaling pathways.
Introduction to this compound
This compound is a chemical reagent used to covalently attach a biotin molecule to proteins or other macromolecules.[1] This process, known as biotinylation, is a cornerstone of modern biological research, enabling the detection, purification, and study of proteins and their interactions.[2][3] The key to this technique lies in the extraordinarily strong and specific non-covalent interaction between biotin and streptavidin (or avidin), which has a dissociation constant (Kd) in the range of 10⁻¹⁵ M, making it one of the strongest known biological interactions.[2]
This compound is an amine-reactive reagent, meaning it specifically reacts with primary amines (-NH₂) found on the N-terminus of a protein and the side chains of lysine residues.[4][5] The "DADOO" component refers to a long spacer arm that separates the biotin molecule from the reactive group. This spacer arm is crucial as it minimizes steric hindrance, allowing the biotin tag to be more accessible for binding to streptavidin or avidin.[4]
Principle of the Biotin Pull-Down Assay
The biotin pull-down assay is a form of affinity purification used to isolate a "bait" protein and any interacting "prey" proteins from a complex mixture, such as a cell lysate.[6][7] The fundamental principle involves three main steps:
-
Biotinylation of the Bait Protein: The purified protein of interest (the "bait") is first labeled with this compound.
-
Interaction with Prey Proteins: The biotinylated bait protein is then incubated with a cell lysate or other protein mixture containing potential binding partners (the "prey").
-
Capture and Elution: The entire mixture is then exposed to a solid support, typically magnetic beads or agarose resin, that is coated with streptavidin.[6] The high affinity of streptavidin for biotin ensures that the biotinylated bait protein, along with any bound prey proteins, is captured on the beads. After washing away non-specific binders, the protein complexes can be eluted and analyzed.
Experimental Protocols
Protocol 1: Biotinylation of a Purified "Bait" Protein with this compound
This protocol describes the general procedure for labeling a purified protein with an amine-reactive biotinylating reagent like this compound. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Purified "bait" protein in a suitable buffer (e.g., PBS, HEPES) free of primary amines (e.g., Tris).
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis cassette for buffer exchange.
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Ensure the purified protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.[8]
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in DMSO to a concentration of 10-20 mg/mL.[8]
-
-
Biotinylation Reaction:
-
Calculate the required amount of this compound. A molar excess of the biotin reagent to the protein is typically used. A starting point is a 10 to 20-fold molar excess.[8][9] The optimal ratio should be determined experimentally.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.[10][11]
-
-
Removal of Excess Biotin Reagent:
-
After incubation, it is crucial to remove the unreacted this compound. This can be achieved using a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[8]
-
-
Quantification and Storage:
-
Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay).
-
Store the biotinylated protein at -20°C or -80°C for long-term use.
-
Protocol 2: Pull-Down Assay to Identify Protein Interactions
This protocol outlines the steps for using the biotinylated bait protein to capture interacting prey proteins from a cell lysate.
Materials:
-
Biotinylated "bait" protein (from Protocol 1)
-
Cell lysate containing "prey" proteins
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer for native elution)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
-
Reaction tubes
Procedure:
-
Preparation of Streptavidin Beads:
-
Immobilization of Biotinylated Bait Protein:
-
Resuspend the washed beads in a suitable binding buffer and add the biotinylated bait protein.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.[6]
-
-
Blocking of Unbound Streptavidin Sites (Optional but Recommended):
-
After immobilizing the bait protein, wash the beads with wash buffer to remove any unbound bait.
-
To prevent non-specific binding of proteins from the lysate to the streptavidin beads, you can block any remaining biotin-binding sites by incubating the beads with a solution of free biotin (e.g., 1 mM biotin in wash buffer) for 15-30 minutes.[14] Wash the beads again to remove the excess free biotin.
-
-
Binding of Prey Proteins:
-
Add the cell lysate (containing the prey proteins) to the beads with the immobilized bait protein.
-
Incubate for 1-3 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.[13]
-
-
Washing:
-
After incubation, separate the beads from the lysate.
-
Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.[13] Each wash should involve resuspending the beads in wash buffer, a brief incubation, and then separation of the beads.
-
-
Elution:
-
To elute the captured proteins, resuspend the washed beads in elution buffer.
-
For analysis by SDS-PAGE and Western blotting, a common elution buffer is 1X SDS-PAGE sample buffer. Boil the beads in the sample buffer for 5-10 minutes to denature the proteins and release them from the beads.[12]
-
For analysis of native protein complexes, elution can be performed using a competitive buffer (e.g., high concentration of free biotin), a high salt buffer, or a low pH buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
The proteins can then be visualized by Coomassie staining or silver staining.
-
For identification of interacting proteins, the bands of interest can be excised from the gel and analyzed by mass spectrometry.[15][16][17] Alternatively, the entire eluate can be subjected to in-solution digestion followed by LC-MS/MS analysis.[18]
-
To confirm the presence of a specific known interactor, Western blotting can be performed using an antibody against the prey protein.
-
Data Presentation
Quantitative data from pull-down experiments, often obtained through mass spectrometry, can be summarized to highlight the specificity and efficiency of the interaction.
Table 1: Representative Quantitative Mass Spectrometry Data from a Pull-Down Assay
| Protein ID | Protein Name | Bait Pull-Down (Spectral Counts) | Control Pull-Down (Spectral Counts) | Fold Enrichment |
| P12345 | Bait Protein X | 150 | 0 | - |
| Q67890 | Known Interactor Y | 75 | 2 | 37.5 |
| R54321 | Non-specific Protein Z | 5 | 4 | 1.25 |
This table illustrates a successful pull-down where the known interactor is significantly enriched in the bait pull-down compared to a control (e.g., using beads without bait or with an irrelevant biotinylated protein), while a non-specific protein shows minimal enrichment.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for a biotin pull-down assay.
Example Signaling Pathway for Investigation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 5. Amine Reactive | BroadPharm [broadpharm.com]
- 6. bioclone.net [bioclone.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 13. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usherbrooke.ca [usherbrooke.ca]
- 15. LC-MS Analysis of Pull-down Proteins -MtoZ Biolabs [mtoz-biolabs.com]
- 16. Advantages and Disadvantages of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. IP Pull Downs [proteomics.com]
Biotin-DADOO TFA: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Biotin-DADOO TFA, an amine-reactive biotinylating reagent, in bioconjugation techniques. These protocols are intended to guide researchers in the successful labeling of proteins, antibodies, and other biomolecules for applications in diagnostics, drug development, and life sciences research.
Introduction to this compound
This compound is a biotinylating reagent used to covalently attach a biotin moiety to molecules containing primary amines.[1][2][3][4] The "DADOO" (diaminodioxaoctane) component is a long, hydrophilic spacer arm that separates the biotin from the target molecule. This spacer arm helps to minimize steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin.[4] The trifluoroacetate (TFA) salt form enhances the solubility and stability of the compound.
The primary application of this compound lies in its ability to label biomolecules for subsequent detection or purification based on the high-affinity interaction between biotin and streptavidin (K_d_ ≈ 10⁻¹⁴ M).[5][6] This robust interaction is widely exploited in various assays such as ELISA, Western blotting, immunohistochemistry, and affinity chromatography.[1]
Chemical Structure:
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 5. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Biotin-dPEG®-TFA
Welcome to the technical support center for Biotin-dPEG®-TFA and other related amine-reactive biotinylation reagents. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges during their labeling experiments, particularly addressing low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-dPEG®-TFA and how does it work?
A1: Biotin-dPEG®-TFA is a biotinylation reagent used to attach a biotin label to proteins, antibodies, or other molecules. It consists of three key components:
-
Biotin: A vitamin that exhibits an extraordinarily strong and specific binding affinity for avidin and streptavidin, which is leveraged for detection and purification.[1][2]
-
dPEG® (discrete Polyethylene Glycol) spacer arm: This flexible linker separates the biotin molecule from the target molecule, minimizing steric hindrance and improving the accessibility of biotin for binding to avidin or streptavidin.[1][2] The dPEG® spacer also imparts water solubility to the labeled molecule, which can help prevent aggregation.[2][3]
-
A TFA (trifluoroacetic acid) salt of an amine-reactive group: While the search results primarily discuss NHS (N-hydroxysuccinimide) and Sulfo-NHS esters, which are common amine-reactive groups, Biotin-dPEG®-TFA contains a terminal amine that can be coupled to carboxylic acids. However, the context of "low labeling efficiency" often points towards issues with NHS-ester-based biotinylation of primary amines on the target molecule. NHS esters react with primary amines (the N-terminus of a protein and the side chain of lysine residues) to form stable amide bonds.[4][5][6][7]
The following diagram illustrates the general reaction of an amine-reactive biotinylation reagent with a protein.
Caption: Biotinylation reaction and competing hydrolysis.
Q2: What are the primary causes of low biotinylation efficiency?
A2: Low labeling efficiency can stem from several factors:
-
Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. The reaction with primary amines is favored at a pH of 7.2 to 8.5.[4] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the biotinylation reagent and should be avoided.[5][8]
-
Hydrolysis of the Biotinylation Reagent: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired labeling reaction.[4][9][10] The rate of hydrolysis increases with increasing pH.[4][5]
-
Inactive Reagent: Improper storage or handling of the biotinylation reagent can lead to its degradation. These reagents are moisture-sensitive and should be stored desiccated at -20°C.[7][9][11]
-
Insufficient Molar Excess of Biotin Reagent: The concentration of the biotinylation reagent relative to the target molecule can impact the degree of labeling. A sufficient molar excess is typically required.
-
Issues with the Target Molecule: The protein concentration, the number of available primary amines, and the presence of other nucleophiles can all affect labeling efficiency.
Q3: How can I assess the success of my biotinylation reaction?
A3: Several methods can be used to quantify the degree of biotinylation:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for estimating the number of biotin molecules incorporated.[12][13][14] HABA binds to avidin, and this complex has a characteristic absorbance at 500 nm. When biotin is added, it displaces the HABA, leading to a decrease in absorbance that is proportional to the amount of biotin.[12][13]
-
Fluorescent-Based Assays: These are more sensitive alternatives to the HABA assay and operate on a similar displacement principle but use a fluorescent reporter.[15]
-
Mass Spectrometry: This technique can provide an accurate determination of the number of biotin molecules attached to a protein.[16]
-
Functional Assays: A simple dot blot or ELISA can qualitatively confirm biotinylation by detecting the labeled protein with a streptavidin-enzyme conjugate.[16]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during biotinylation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotin Incorporation | Incorrect Buffer Composition | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[5][8] Use a phosphate, bicarbonate, or borate buffer at a pH between 7.2 and 8.5.[4] |
| Suboptimal pH | While the optimal pH range is 7.2-8.5, for proteins that are difficult to label, increasing the pH to 8.5 or 9.0 can sometimes improve efficiency, but be mindful of the increased rate of hydrolysis.[17] | |
| Hydrolyzed/Inactive Reagent | Always allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[9][11] Prepare the reagent solution immediately before use and do not store it in solution.[18] Consider testing the reactivity of your NHS-ester reagent.[9] | |
| Insufficient Molar Ratio | Increase the molar excess of the biotinylation reagent to the target molecule. A 20-fold molar excess is a common starting point for antibodies.[19] Optimization may be required for different proteins. | |
| Protein Precipitation During/After Labeling | High Degree of Labeling | Over-biotinylation can alter the isoelectric point and solubility of the protein, leading to precipitation.[17] Reduce the molar excess of the biotinylation reagent or shorten the reaction time. |
| Presence of Organic Solvent | If the biotinylation reagent is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[19] | |
| Inconsistent Results Between Batches | Variability in Reaction Conditions | Maintain consistent reaction parameters (pH, temperature, time, concentrations) for all experiments. |
| Incomplete Removal of Excess Biotin | Ensure thorough removal of unreacted biotinylation reagent after the reaction using dialysis or a desalting column. Incomplete removal can lead to batch-to-batch variability.[20] |
Quantitative Data Summary
Table 1: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[4] |
| 7.0 | Room Temp | ~7 hours[11] |
| 8.6 | 4°C | 10 minutes[4] |
| 9.0 | Room Temp | Minutes[5][11] |
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a general guideline for biotinylating a protein with an amine-reactive biotinylation reagent. Optimization may be necessary for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Biotin-dPEG®-TFA (or other amine-reactive biotin reagent)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF (if the reagent is not water-soluble)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Sample:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[19]
-
If the protein is in a buffer containing amines, exchange it into an appropriate amine-free buffer.
-
-
Prepare the Biotinylation Reagent:
-
Perform the Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess (a 20-fold molar excess is a good starting point).[19]
-
Add the calculated volume of the biotin reagent to the protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[19]
-
-
Purify the Labeled Protein:
-
Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer.
-
Protocol for HABA Assay to Quantify Biotinylation
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Biotin standards
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare a series of biotin standards of known concentrations.[14]
-
Add the HABA/Avidin solution to the wells of a microplate or cuvettes.[12]
-
Add the biotin standards and the biotinylated protein sample to separate wells/cuvettes.[12]
-
Incubate for a short period (e.g., 5 minutes) at room temperature.[14]
-
The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the degree of biotinylation by comparing the absorbance of your sample to the standard curve generated from the biotin standards.
Visualizations
Caption: General workflow for protein biotinylation.
Caption: Troubleshooting logic for low biotinylation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Overview of Protein Labeling | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Biotinylation - Wikipedia [en.wikipedia.org]
- 6. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. anaspec.com [anaspec.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
Non-specific binding in experiments with Biotin-DADOO TFA
This guide provides troubleshooting strategies and frequently asked questions to address issues of non-specific binding in experiments utilizing Biotin-DADOO TFA.
Frequently Asked Questions (FAQs)
What is this compound and what is the purpose of the DADOO spacer arm?
This compound is a chemical reagent used to attach a biotin molecule to a target molecule (e.g., a protein, antibody, or nucleic acid).
-
Biotin: Also known as Vitamin B7, it has an exceptionally high affinity for streptavidin and avidin proteins, forming one of the strongest non-covalent bonds known in nature.[1][2] This interaction is widely used in biological assays for detection and purification.
-
DADOO (1,8-diamino-3,6-dioxaoctane): This component is a long, hydrophilic spacer arm that connects the biotin to the reactive group that will bind the target molecule. The spacer arm is crucial because it extends the biotin away from the surface of the target molecule. This increased distance helps to overcome steric hindrance, allowing the biotin to more effectively bind to the deep biotin-binding pockets of streptavidin or avidin.[1][3] The hydrophilic nature of the DADOO spacer also helps to minimize non-specific hydrophobic interactions.
-
TFA (Trifluoroacetic acid): This indicates that the compound is supplied as a trifluoroacetic acid salt, which is common for peptide-like molecules and aids in their stability and solubility.
What are the primary causes of non-specific binding in biotin-streptavidin systems?
Non-specific binding, which leads to high background signals and potentially false-positive results, can arise from several factors:
-
Ineffective Blocking: Failure to adequately block all unoccupied sites on the solid phase (e.g., microplate wells, nitrocellulose membrane) can allow reagents like the biotinylated probe or the streptavidin conjugate to bind directly to the surface.[4][5]
-
Hydrophobic and Ionic Interactions: The streptavidin protein or the target molecules themselves can have intrinsic properties that lead to non-specific adherence to surfaces or other proteins.[6] This is often exacerbated by suboptimal buffer conditions.
-
Endogenous Biotin: Many biological samples, particularly from tissues like the liver, kidney, and adipose tissue, contain naturally occurring biotinylated proteins (e.g., carboxylase enzymes).[7] These endogenous biotins can be recognized by the streptavidin conjugate, leading to a high background signal unrelated to the target of interest.[7][8]
-
Streptavidin/Avidin Properties: Avidin is a glycoprotein, and its carbohydrate portions can bind to lectins in tissues, causing non-specific binding.[7] While streptavidin is not glycosylated, it contains an "RYD" sequence that can mimic an RGD integrin-binding motif, causing some non-specific interactions.[9]
How can I troubleshoot high background signals in my experiment?
When encountering high background, a systematic approach is recommended. First, confirm the issue is consistent by including proper controls (e.g., a negative control with no biotinylated probe). Next, focus on three key areas for optimization:
-
Blocking: Re-evaluate your blocking buffer, concentration, incubation time, and temperature.
-
Washing: Increase the number and stringency of wash steps to remove loosely bound reagents.
-
Reagent Concentration: Titrate your biotinylated probe and streptavidin conjugate to find the optimal signal-to-noise ratio.[10]
Troubleshooting Guide
Problem: High background across the entire assay surface (e.g., membrane, well plate)
| Possible Cause | Recommended Solution |
| Ineffective Blocking | Optimize the blocking step. Not all blocking agents are suitable for every system. For example, nonfat dry milk contains endogenous biotin and should be avoided in biotin-streptavidin assays.[5] Increase incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C) and ensure the blocking solution covers the entire surface.[4] |
| Unfavorable Buffer Conditions | Modify your wash and incubation buffers. Increasing the salt concentration (e.g., up to 0.5 M NaCl) can disrupt non-specific ionic interactions.[6][11] Adding a non-ionic detergent (e.g., 0.05% - 0.1% Tween-20) can reduce hydrophobic interactions.[12] |
| Reagent Concentration / Aggregation | The concentrations of the biotinylated probe or streptavidin conjugate may be too high.[10][13] Perform a titration experiment to determine the optimal concentration that maximizes specific signal while minimizing background. Additionally, protein aggregates can cause "spotty" background; centrifuge your reagents at high speed before use to pellet any aggregates. |
Problem: Non-specific binding to specific components in the sample
| Possible Cause | Recommended Solution |
| Endogenous Biotin in Sample | This is a common issue in tissues like the kidney, liver, and spleen.[14] To resolve this, pre-treat the sample with an avidin/streptavidin blocking sequence before adding your biotinylated probe. This involves incubating with excess streptavidin to bind all endogenous biotin, followed by an incubation with excess free biotin to saturate the remaining binding sites on the streptavidin.[7][8][14] |
| Streptavidin/Avidin Cross-Reactivity | If using avidin, its glycosylation can cause non-specific binding.[7] Switching to streptavidin or deglycosylated avidin (like NeutrAvidin) can solve this.[9] If background persists, consider that the streptavidin conjugate itself may be binding non-specifically. Ensure it is a high-quality, purified reagent. |
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Recommended Use Cases | Contraindications / Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | General use, compatible with most systems. Preferred for biotin-streptavidin assays and phospho-protein detection.[15][16] | Can be expensive. Purity varies between batches, which can affect background. |
| Casein / Non-fat Dry Milk | 1 - 5% (w/v) | Economical choice for general Western blotting and ELISA.[5] | Avoid with biotin-streptavidin systems due to the presence of endogenous biotin.[5] May also contain phosphatases that can dephosphorylate target proteins. |
| Normal Serum | 5 - 10% (v/v) | Often used in immunohistochemistry (IHC) to block non-specific antibody binding. Use serum from the same species as the secondary antibody. | Can contain endogenous biotin.[14] Must be matched to the experimental system. |
| Commercial Blockers | Varies by manufacturer | Often protein-free or based on purified proteins, designed to reduce background in specific assay types. | Can be more expensive but offer greater consistency and lower cross-reactivity. |
Table 2: Recommended Concentrations of Common Buffer Additives
| Additive | Recommended Concentration | Purpose |
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic detergent that reduces non-specific hydrophobic interactions.[12] |
| Triton X-100 | 0.1 - 0.5% (v/v) | A harsher non-ionic detergent, useful for disrupting stronger non-specific interactions. |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Increases ionic strength to reduce non-specific electrostatic interactions.[6][11] |
| Sodium Dodecyl Sulfate (SDS) | 0.01 - 0.1% (w/v) | Ionic detergent used under stringent washing conditions (e.g., in RIPA buffer). Can disrupt protein-protein interactions. |
Detailed Experimental Protocols
Protocol 1: Optimizing a General Blocking Protocol
This protocol outlines a method for testing different blocking agents to find the most effective one for your assay.
-
Preparation: Prepare several identical samples or assay surfaces (e.g., ELISA plate wells, Western blot membrane strips).
-
Blocking Buffer Formulation: Prepare several blocking buffers to test (e.g., 3% BSA in TBST, 1% Casein in TBST, a commercial blocker).
-
Blocking Incubation: Incubate each sample/surface with a different blocking buffer for 1-2 hours at room temperature with gentle agitation.
-
Proceed with Assay: Continue with your standard experimental protocol, ensuring all subsequent steps are identical for all tested blockers.
-
Analysis: Develop the signal and compare the background levels between the different blocking conditions. The optimal blocker will yield the highest signal-to-noise ratio.
Protocol 2: Blocking Endogenous Biotin
This procedure is critical for samples with high levels of endogenous biotin, such as in IHC or assays using tissue lysates.[7][8]
-
Initial Blocking: Perform your standard protein-based blocking step (e.g., with 3% BSA) to reduce general non-specific binding.[8]
-
Streptavidin Incubation: Prepare a solution of unlabeled streptavidin (e.g., 0.1 mg/mL in wash buffer).[8] Cover the sample with this solution and incubate for 15-30 minutes at room temperature. This step saturates all endogenous biotin molecules.[8]
-
Wash: Wash the sample thoroughly (e.g., 3 times for 5 minutes each) with your wash buffer (e.g., TBST) to remove unbound streptavidin.[8]
-
Free Biotin Incubation: Prepare a solution of free D-Biotin (e.g., 0.5 mg/mL in wash buffer).[8] Cover the sample and incubate for 15-30 minutes at room temperature. This step blocks any remaining open biotin-binding sites on the streptavidin molecules added in step 2.[8]
-
Final Wash: Wash the sample thoroughly again (e.g., 3 times for 5 minutes each) with your wash buffer.
-
Proceed with Assay: The sample is now ready for the addition of your biotinylated probe and subsequent detection steps.
Visual Guides
Caption: A workflow for troubleshooting non-specific binding.
Caption: Role of the DADOO spacer in facilitating biotin binding.
Caption: How endogenous biotin causes false signals.
References
- 1. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]
- 2. researchgate.net [researchgate.net]
- 3. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 12. researchgate.net [researchgate.net]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 15. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 16. Blocking Buffer Selection Guide | Rockland [rockland.com]
Technical Support Center: Post-Biotinylation Cleanup
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the removal of excess Biotin-DADOO TFA following a labeling reaction. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges, ensuring a successful purification process for your biotinylated molecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my reaction?
A1: Complete removal of unreacted this compound is critical for the success of downstream applications. Excess biotin can lead to several issues:
-
Competition for Binding: Free biotin will compete with your biotinylated molecule for binding sites on avidin or streptavidin-based affinity matrices, leading to lower purification yields or reduced signal in detection assays.
-
High Background Signal: Unreacted biotin can bind to detection reagents (e.g., streptavidin-HRP), resulting in high, non-specific background signals in assays like ELISA, Western blotting, and immunohistochemistry.
-
Inaccurate Quantification: The presence of free biotin will interfere with assays used to determine the degree of biotinylation, such as the HABA assay, leading to an overestimation of labeling efficiency.[1]
-
Cellular Toxicity: The trifluoroacetic acid (TFA) salt can be detrimental in cell-based assays, potentially affecting cell proliferation and viability.[2]
Q2: What are the primary methods for removing excess this compound?
A2: The most common and effective methods for removing small molecules like this compound from larger biomolecules are:
-
Size Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on size. Your larger, biotinylated molecule will pass through the column quickly, while the smaller, unreacted this compound is retained.[3]
-
Dialysis: This technique uses a semi-permeable membrane to separate molecules based on size. The biotinylated product is retained within the dialysis tubing or cassette, while the smaller, excess biotin and TFA salts diffuse out into a larger volume of buffer.[4][5]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique separates molecules based on their hydrophobicity and can be used to purify the biotinylated product from unreacted reagents and other impurities.[6]
Q3: How does the TFA (trifluoroacetic acid) component of this compound affect the purification process?
A3: Trifluoroacetic acid is a strong acid often used as a counterion for positively charged molecules to improve their stability and solubility.[7] During purification, it's important to not only remove the biotin moiety but also the TFA counterions, as they can lower the pH of your sample and potentially affect the stability and activity of your biomolecule.[2][8] Standard purification methods like dialysis and size exclusion chromatography are generally effective at removing both the unreacted biotin and the TFA salts. For sensitive downstream applications, an additional buffer exchange or a specific TFA removal step, such as ion exchange chromatography, might be considered.[9]
Q4: Can I use affinity purification with streptavidin beads to remove excess biotin?
A4: While streptavidin affinity chromatography is used to purify the biotinylated molecule from a complex mixture, it is not a method to remove excess free biotin from the biotinylated product itself. In fact, the presence of excess free biotin will interfere with this purification method by saturating the streptavidin beads.[10] It is essential to remove the excess this compound before performing any streptavidin-based affinity capture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of biotinylated product after purification | Precipitation of the molecule: Over-biotinylation can alter the solubility of your protein or other biomolecule, leading to precipitation.[11] | - Optimize the molar ratio of this compound to your target molecule in the labeling reaction. - Ensure the purification buffer has a pH that maintains the solubility of your molecule. |
| Non-specific binding to the purification matrix: Your molecule may be adsorbing to the dialysis membrane or chromatography resin. | - For dialysis, select a membrane material with low protein binding properties (e.g., regenerated cellulose). - For SEC, choose a resin with a chemistry that minimizes non-specific interactions. - Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to your buffers, if compatible with your downstream application. | |
| Sample loss during handling: Multiple transfer steps, especially with small volumes, can lead to significant product loss. | - Minimize the number of transfers between tubes and columns. - Use low-retention labware. | |
| High background in downstream assays (e.g., ELISA, Western blot) | Incomplete removal of excess this compound: Residual free biotin is binding to the streptavidin-conjugate. | - Increase the duration of dialysis and the number of buffer changes.[12] - For SEC, ensure you are using a column with the appropriate molecular weight cutoff and sufficient bed volume for your sample size. - Consider performing a second, different type of purification step (e.g., dialysis followed by a desalting column). |
| Inconsistent biotinylation results between batches | Incomplete removal of the previous batch's excess biotin: This can lead to variability in the performance of the purified product. | - Standardize your purification protocol and ensure it is followed precisely for each batch.[12] - Quantify the degree of biotinylation after each purification to ensure batch-to-batch consistency. |
| Low signal from the biotinylated molecule in downstream applications | Loss of biological activity during purification: Harsh buffer conditions or excessive processing time can denature the biomolecule. | - Ensure all purification steps are performed at a temperature that maintains the stability of your molecule (often 4°C). - Use buffers with a pH and ionic strength that are optimal for your molecule's activity. |
| Over-biotinylation: Excessive labeling can mask active sites or epitopes on your molecule.[11] | - Reduce the molar excess of this compound used in the labeling reaction. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Size Exclusion Chromatography (Desalting Column)
This method is ideal for rapid cleanup and buffer exchange of small to medium sample volumes.
Materials:
-
Pre-packed desalting column with an appropriate molecular weight cutoff (MWCO) for your biomolecule (e.g., 7K MWCO for most proteins).
-
Equilibration/elution buffer (e.g., PBS, pH 7.4).
-
Centrifuge (for spin columns) or a chromatography system.
-
Collection tubes.
Procedure:
-
Column Equilibration:
-
Remove the storage buffer from the desalting column according to the manufacturer's instructions. This typically involves passing a sufficient volume of equilibration buffer through the column.
-
-
Sample Application:
-
Apply your reaction mixture containing the biotinylated molecule and excess this compound to the top of the column. Ensure the sample volume is within the recommended range for the column.[3]
-
-
Elution:
-
For spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The purified, biotinylated molecule will be in the eluate.
-
For gravity-flow or chromatography systems: Allow the buffer to flow through the column and collect the fractions. Your biotinylated molecule will elute in the void volume, while the smaller this compound will be retained and elute later.
-
-
Sample Recovery:
-
Pool the fractions containing your purified product. The concentration of your sample may be lower due to dilution during chromatography.
-
Protocol 2: Removal of Excess this compound using Dialysis
This method is suitable for larger sample volumes and is very effective for removing small molecules.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5K or 7K).
-
Dialysis buffer (at least 100 times the sample volume).
-
A large beaker or container.
-
A magnetic stir plate and stir bar.
Procedure:
-
Prepare Dialysis Membrane:
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
-
Load Sample:
-
Load your reaction mixture into the dialysis device and seal securely.
-
-
Dialysis:
-
Immerse the sealed dialysis device in the dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours. For optimal removal, perform at least three buffer changes over a period of 24-48 hours.[5]
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer and transfer the purified sample to a clean tube.
-
Protocol 3: Purification by Reverse-Phase HPLC
This method is suitable for smaller molecules or when high purity is required.
Materials:
-
HPLC system with a UV detector.
-
Reverse-phase column (e.g., C18) appropriate for your molecule.
-
Mobile phase A: Water with 0.1% TFA.
-
Mobile phase B: Acetonitrile with 0.1% TFA.
-
Collection tubes.
Procedure:
-
Sample Preparation:
-
Ensure your sample is free of particulates by centrifugation or filtration.
-
-
HPLC Separation:
-
Equilibrate the column with your starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject your sample onto the column.
-
Run a gradient of increasing mobile phase B to elute your biotinylated compound. The unreacted this compound will typically elute earlier in the gradient than the more hydrophobic biotinylated product.[6]
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of your purified biotinylated molecule.
-
-
Solvent Removal:
-
Remove the HPLC solvents from your collected fractions, for example, by lyophilization or vacuum centrifugation.
-
Quantitative Data Summary
Table 1: Comparison of Common Methods for Removing Excess this compound
| Method | Principle | Typical Sample Volume | Processing Time | Advantages | Disadvantages |
| Size Exclusion Chromatography (Desalting Column) | Separation by size | 2 µL - 4 mL | < 15 minutes | Fast, high recovery, simple procedure. | Can lead to sample dilution. |
| Dialysis | Diffusion across a semi-permeable membrane | > 100 µL | 4 - 48 hours | High efficiency for small molecule removal, gentle on samples. | Time-consuming, potential for sample loss with small volumes. |
| Reverse-Phase HPLC | Separation by hydrophobicity | Variable | 30 - 60 minutes per run | High resolution and purity, provides analytical data. | Requires specialized equipment, can be harsh on some biomolecules. |
Visualizations
Caption: Workflow for the purification and analysis of biotinylated molecules.
Caption: Troubleshooting decision tree for post-biotinylation purification.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. itwreagents.com [itwreagents.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. ignoucorner.com [ignoucorner.com]
- 6. researchgate.net [researchgate.net]
- 7. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Biotin-DADOO-TFA to Protein Molar Ratios
Welcome to the technical support center for optimizing the molar ratio of Biotin-DADOO-TFA to your protein of interest. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and optimal biotinylation results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Biotin-DADOO-TFA to protein?
There is no single optimal ratio, as it depends on several factors including the protein's characteristics (e.g., number of available primary amines), its concentration, and the desired degree of labeling. A common starting point is a 10:1 to 40:1 molar ratio of biotin to protein.[1] For more dilute protein solutions (e.g., 2 mg/mL), a higher molar excess of biotin (e.g., ≥ 20-fold) is often necessary to achieve the same labeling efficiency as more concentrated solutions (e.g., 10 mg/mL, which may require a ≥ 12-fold molar excess).[2][3] It is crucial to empirically determine the optimal ratio for each specific protein and application.
Q2: How do I calculate the amount of Biotin-DADOO-TFA needed for a specific molar ratio?
To calculate the required amount of biotinylation reagent, you first need to determine the moles of your protein.
Calculation Workflow
Caption: A flowchart illustrating the steps to calculate the required mass of Biotin-DADOO-TFA.
Example Calculation:
| Parameter | Value |
| Protein Concentration | 2 mg/mL |
| Protein Volume | 1 mL |
| Protein Molecular Weight | 150,000 g/mol (e.g., IgG) |
| Desired Molar Ratio | 20:1 |
| Biotin-DADOO-TFA MW | ~588.6 g/mol (Check your vial for exact MW) |
-
Calculate mg of protein: 2 mg/mL * 1 mL = 2 mg
-
Calculate moles of protein: (2 mg / 150,000,000 mg/mol) = 1.33 x 10-8 moles
-
Calculate moles of biotin: 1.33 x 10-8 moles * 20 = 2.66 x 10-7 moles
-
Calculate mg of Biotin-DADOO-TFA: 2.66 x 10-7 moles * 588,600 mg/mol = 0.156 mg
Q3: What are the recommended reaction conditions for biotinylation?
-
Buffer: Use an amine-free buffer such as Phosphate Buffered Saline (PBS) at a pH of 7.2-8.0.[2] Buffers containing primary amines like Tris or glycine will compete with the protein for the biotinylation reagent and should be avoided.[1][4]
-
Temperature: The reaction is typically carried out at room temperature or on ice.[2] Incubation on ice for two hours is a common starting point.[2]
-
Incubation Time: A typical incubation time is 30 minutes to 2 hours.[1][2][5]
Q4: How can I determine the degree of biotinylation after the reaction?
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the moles of biotin incorporated per mole of protein.[6] This assay is based on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, which leads to a decrease in absorbance at 500 nm.[6][7][8] Online calculators are available to simplify the determination of the biotin-to-protein molar ratio from the absorbance values.[8][9]
Troubleshooting Guide
Problem 1: Low Biotinylation Efficiency
| Possible Cause | Recommended Solution |
| Presence of primary amines in the buffer (e.g., Tris, glycine) | Perform buffer exchange into an amine-free buffer like PBS before biotinylation using dialysis or a desalting column.[1][4] |
| Low protein concentration | Increase the protein concentration. A concentration of at least 1 mg/mL is recommended.[1][5] If the protein must be dilute, increase the molar excess of the biotin reagent.[1][2] |
| Hydrolyzed Biotin-DADOO-TFA | Prepare the Biotin-DADOO-TFA solution immediately before use. Avoid moisture, as the NHS ester is susceptible to hydrolysis.[4] |
| Insufficient molar ratio of biotin to protein | Increase the molar excess of Biotin-DADOO-TFA. Try a range of ratios (e.g., 20:1, 40:1, 80:1) to find the optimum for your protein.[1] |
| Sterically hindered primary amines on the protein | Consider using a biotinylation reagent with a longer spacer arm to improve accessibility.[7][10] |
Troubleshooting Workflow for Low Biotinylation
Caption: A decision-making flowchart for troubleshooting low biotinylation efficiency.
Problem 2: Protein Precipitation During or After Biotinylation
| Possible Cause | Recommended Solution |
| Over-biotinylation | Reduce the molar ratio of Biotin-DADOO-TFA to protein.[4][11] Over-modification can alter the protein's isoelectric point and lead to precipitation.[4] |
| Change in protein solubility due to biotinylation | Biotin is hydrophobic, and its addition can decrease protein solubility.[12] Consider using a PEGylated biotin reagent to increase the solubility of the final conjugate.[13] |
| Incorrect buffer pH | Ensure the buffer pH is not at the isoelectric point of the biotinylated protein. Adjusting the pH may help to redissolve the precipitate.[1] Adding 1 M Tris (pH 9.0) after the reaction can sometimes help to re-suspend the protein.[4] |
Problem 3: Inconsistent Biotinylation Results Between Batches
| Possible Cause | Recommended Solution |
| Incomplete removal of excess biotin | Ensure thorough removal of unreacted biotin after the reaction, as it can interfere with downstream applications and quantification.[14] Use methods like dialysis or desalting columns.[6][15][16] |
| Variability in reaction conditions | Standardize all reaction parameters, including protein concentration, buffer composition, temperature, and incubation time, for all batches.[14] |
| Batch-to-batch variation of the protein | Ensure the purity and concentration of the protein are consistent across batches before starting the biotinylation reaction.[14] |
Experimental Protocols
Protocol 1: Biotinylation of Protein with Biotin-DADOO-TFA
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[1][2] If necessary, perform buffer exchange using a desalting column or dialysis.[5]
-
Biotin-DADOO-TFA Preparation: Immediately before use, dissolve the Biotin-DADOO-TFA in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM.[2]
-
Reaction Setup: Calculate the required volume of the 10 mM Biotin-DADOO-TFA stock solution to achieve the desired molar ratio (e.g., 20:1) and add it to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours on ice or 30-60 minutes at room temperature.[2][5]
-
Removal of Excess Biotin: Remove unreacted Biotin-DADOO-TFA using a desalting spin column, dialysis, or magnetic beads designed for biotin removal.[15][16][17][18] This step is crucial for accurate downstream quantification and applications.[6]
Protocol 2: Quantification of Biotinylation using the HABA Assay
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.[6]
-
Add Biotinylated Sample: Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.[6]
-
Measure Final Absorbance: Measure the absorbance at 500 nm again after the reading stabilizes.[6]
-
Calculate Biotin-to-Protein Ratio: Use the change in absorbance, along with the protein concentration and molecular weight, to calculate the molar ratio of biotin to protein. Online calculators can simplify this step.[8][9]
HABA Assay Workflow
Caption: A procedural flowchart for quantifying biotinylation using the HABA assay.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. apexbt.com [apexbt.com]
- 3. interchim.fr [interchim.fr]
- 4. vectorlabs.com [vectorlabs.com]
- 5. sartorius.com [sartorius.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 9. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. bioclone.net [bioclone.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Biotinylation Assays
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with biotinylation assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve unexpected results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during biotinylation assays, offering explanations and actionable solutions in a question-and-answer format.
Issue 1: Weak or No Signal
Question: Why am I getting a weak or no signal in my biotinylation assay?
Answer: A weak or absent signal in a biotinylation assay can stem from several factors, ranging from insufficient biotin incorporation to problems with the detection reagents. The primary causes often include inefficient labeling of the target molecule, loss of the biotinylated protein during downstream processing, or issues with the streptavidin-biotin interaction and subsequent signal generation.
Troubleshooting Steps:
-
Verify Biotinylation Efficiency: Confirm that the biotinylation reaction was successful. This can be assessed using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which quantifies the degree of biotinylation.[1]
-
Optimize Biotin Reagent Concentration: The molar ratio of biotin to your target molecule is critical. Insufficient biotin will lead to low incorporation, while excessive biotinylation can lead to protein precipitation and loss of activity.[2][3] It is recommended to perform a titration to find the optimal molar excess.
-
Check Buffer Compatibility: Ensure that your reaction buffer is free of primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with NHS-ester biotinylation reagents, reducing labeling efficiency.[4][5]
-
Confirm Reagent Activity: NHS-ester biotin reagents are moisture-sensitive and can lose reactivity over time.[5] Use fresh or properly stored reagents. You can test the reactivity of your NHS ester by measuring the release of NHS upon hydrolysis.
-
Increase Incubation Time/Temperature: If labeling efficiency is low, consider increasing the incubation time or temperature of the biotinylation reaction, within the limits of your protein's stability.[4]
-
Ensure Proper Detection Reagent Concentration and Activity: Titrate your streptavidin-HRP conjugate to determine the optimal concentration. Ensure it is stored correctly and has not lost activity.
-
Consider a Longer Spacer Arm: If steric hindrance is a potential issue, using a biotinylation reagent with a longer spacer arm can improve the accessibility of the biotin moiety for streptavidin binding.[4]
Issue 2: High Background
Question: What is causing the high background in my biotinylation assay?
Answer: High background in biotinylation assays is often due to non-specific binding of the biotinylated probe, the streptavidin conjugate, or both, to the solid phase (e.g., microplate wells, membrane). This can be exacerbated by inadequate blocking, insufficient washing, or the presence of endogenous biotin in the sample.
Troubleshooting Steps:
-
Optimize Blocking Buffer: The choice and concentration of the blocking agent are crucial. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[6][7][8] However, be aware that milk contains endogenous biotin and should be avoided in biotin-streptavidin detection systems.[3]
-
Increase Washing Steps: Insufficient washing can leave unbound reagents behind, leading to high background. Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.
-
Titrate Antibody and Streptavidin Concentrations: Using excessive concentrations of the biotinylated antibody or the streptavidin conjugate can lead to non-specific binding.[9] Perform a titration to find the optimal concentrations that provide a good signal-to-noise ratio.
-
Check for Endogenous Biotin: Some samples, particularly tissue lysates from the liver and kidney, contain high levels of endogenous biotin-containing enzymes that can be recognized by streptavidin, leading to high background.[10] In such cases, an avidin/biotin blocking step may be necessary before adding the primary antibody.
-
Pre-clear Lysates: For applications involving complex lysates, pre-clearing the sample with unconjugated beads can help remove molecules that non-specifically bind to the beads.[11][12]
| Blocking Agent | Pros | Cons |
| Non-fat Dry Milk | Inexpensive and effective for many applications. | Contains endogenous biotin and phosphoproteins, which can interfere with streptavidin-based detection and phospho-protein analysis.[7] |
| Bovine Serum Albumin (BSA) | A good alternative to milk, especially for biotin-streptavidin systems and phosphoprotein detection.[7] | Can be a weaker blocker than milk, potentially leading to higher non-specific binding in some cases. Different grades of purity are available. |
| Purified Casein | Can provide lower backgrounds than milk or BSA and is recommended for applications using biotin-avidin complexes.[6] | More expensive than non-fat dry milk. |
| Fish Gelatin | Less likely to cross-react with mammalian antibodies.[6] | Can be less effective than other blockers for certain applications. |
| Commercial/Synthetic Blockers | Often protein-free, reducing the chance of cross-reactivity. Can be optimized for specific applications like fluorescent detection.[8] | Generally more expensive. |
A comparison of common blocking agents for reducing background noise.
Issue 3: Non-Specific Binding to Streptavidin Beads
Question: I am observing significant non-specific binding of proteins to my streptavidin beads. How can I reduce this?
Answer: Non-specific binding to streptavidin beads is a common challenge, especially when working with complex biological samples like cell lysates. This is due to proteins adhering to the bead surface through hydrophobic or electrostatic interactions. Optimizing your washing protocol and blocking the beads are key strategies to mitigate this issue.
Troubleshooting Steps:
-
Pre-block the Beads: Before adding your biotinylated sample, incubate the streptavidin beads with a blocking agent like BSA to saturate non-specific binding sites.[11][13]
-
Increase Wash Stringency: Use more stringent wash buffers to disrupt weak, non-specific interactions. This can include increasing the salt concentration (e.g., up to 1M KCl) or adding detergents (e.g., SDS, Triton X-100).[14][13] Be cautious not to use conditions that are so harsh they disrupt the specific biotin-streptavidin interaction.
-
Perform a Biotin Wash: After binding your biotinylated target, a wash step with a solution containing free biotin can help to block any remaining unoccupied biotin-binding sites on the streptavidin, preventing the subsequent binding of endogenously biotinylated proteins from your sample.[12]
-
Pre-clear the Lysate: Incubate your cell lysate with unconjugated beads (without streptavidin) prior to adding it to the streptavidin beads. This will help to remove proteins that have a high propensity for non-specific binding to the bead matrix itself.[11][12]
-
Optimize Incubation Time: Reducing the incubation time of your sample with the beads can sometimes decrease non-specific binding without significantly affecting the capture of your biotinylated target.[14]
| Wash Buffer Additive | Concentration | Purpose |
| NaCl | 150 mM - 1 M | Reduces electrostatic interactions. |
| Tween-20 or Triton X-100 | 0.01% - 0.1% | Reduces hydrophobic interactions. |
| SDS | 0.1% - 1% | Strong ionic detergent for stringent washing. |
| Urea | 2 M | Denaturant that can help remove tightly bound non-specific proteins.[13] |
| Sodium Carbonate (Na2CO3) | 0.1 M | High pH wash to disrupt protein interactions.[13] |
Recommended additives for wash buffers to reduce non-specific binding to streptavidin beads.
Experimental Protocols
Protocol 1: General NHS-Ester Protein Biotinylation
This protocol describes a general method for biotinylating proteins using an amine-reactive NHS-ester biotinylation reagent.
Materials:
-
Protein to be biotinylated (in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-Biotin, Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF (for non-sulfo NHS esters)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[15]
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or water (for sulfo-NHS esters) to a stock concentration of ~10-20 mg/mL.[15]
-
Biotinylation Reaction: Add a calculated amount of the biotin reagent stock solution to the protein solution to achieve the desired molar excess (typically a 10-20 fold molar excess is a good starting point).[15]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[4][5]
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.
| Parameter | Recommendation | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Biotin:Protein Molar Ratio | 10:1 to 50:1 (start with 20:1) | Needs to be optimized for each protein to achieve sufficient labeling without causing precipitation or loss of function.[2][16] |
| Reaction Buffer | Amine-free (e.g., PBS), pH 7.2-8.5 | Primary amines in the buffer will compete with the protein for the biotinylation reagent.[5] |
| Incubation Time | 30-60 min at RT or 2 hours at 4°C | Can be adjusted to optimize the degree of labeling.[5] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Reacts with and inactivates any remaining NHS-ester biotin.[4] |
Key parameters for optimizing NHS-ester protein biotinylation.
Protocol 2: Cell Surface Biotinylation
This protocol is for labeling proteins on the surface of live cells with a membrane-impermeable biotinylation reagent.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS (pH 8.0)
-
Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)
-
Quenching solution (e.g., 100 mM glycine in PBS)[17]
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose or magnetic beads
Procedure:
-
Cell Preparation: Wash cells twice with ice-cold PBS to remove any primary amines from the culture medium.[12]
-
Biotinylation: Resuspend or cover the cells with a freshly prepared solution of the biotinylation reagent in ice-cold PBS (e.g., 0.25-1 mg/mL). Incubate for 30 minutes on ice with gentle agitation.[12][18]
-
Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction.[18]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Enrichment of Biotinylated Proteins: Incubate the clarified lysate with streptavidin beads to capture the biotinylated cell surface proteins.
-
Washing: Wash the beads extensively with lysis buffer and then with more stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads for downstream analysis (e.g., by boiling in SDS-PAGE sample buffer). For thiol-cleavable biotin, elution can be performed with a reducing agent like DTT.
Visualizations
A generalized workflow for a typical protein biotinylation experiment.
A decision tree for troubleshooting common issues in biotinylation assays.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 8. youtube.com [youtube.com]
- 9. arp1.com [arp1.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dynabeads Magnetic Beads: Tips and Tricks [thermofisher.com]
- 15. proteochem.com [proteochem.com]
- 16. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
- 18. Cell surface biotinylation [protocols.io]
Technical Support Center: Troubleshooting Protein Aggregation after Labeling with Biotin-DADOO TFA
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues after labeling with Biotin-DADOO TFA. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a biotinylating reagent used to attach a biotin molecule to a protein or other molecules with primary amines. "DADOO" (3,6-Dioxaoctane-1,8-diamine) refers to the spacer arm between the biotin and the reactive group. The "TFA" (trifluoroacetic acid) is a counter-ion from the purification process and is typically removed during the labeling reaction setup. This reagent contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (-NH2), primarily on the side chains of lysine residues and the N-terminus of a protein, to form a stable amide bond.[1][2][3]
Q2: What are the most common causes of protein aggregation after biotinylation with this compound?
Protein aggregation after biotinylation is a common issue that can arise from several factors:
-
Over-labeling: The addition of too many biotin molecules can alter the protein's surface charge and isoelectric point (pI), potentially leading to reduced solubility and aggregation.[4] The increased hydrophobicity from the biotin and linker can also contribute to this.[5][6]
-
Hydrophobicity of the Linker: The DADOO linker, while providing spacing, can increase the overall hydrophobicity of the protein surface, promoting self-association and aggregation.[5][7]
-
Sub-optimal Buffer Conditions: An inappropriate pH, ionic strength, or the absence of stabilizing agents in the buffer can make the protein more susceptible to aggregation during and after the labeling reaction.[8][9]
-
Localized High Reagent Concentration: Adding the biotinylating reagent too quickly or without adequate mixing can create areas of high concentration, leading to uncontrolled reactions and precipitation.
-
Protein-Specific Instability: Some proteins are inherently more prone to aggregation, and the modification process can exacerbate this instability.
Troubleshooting Guide
Problem: I am observing precipitation or aggregation of my protein after labeling with this compound.
Here is a step-by-step guide to troubleshoot and mitigate protein aggregation:
Step 1: Optimize the Labeling Reaction Conditions
The key to preventing aggregation is often found in optimizing the labeling protocol.
-
Reduce the Molar Excess of this compound: Over-labeling is a primary cause of aggregation.[4] Perform a titration experiment to determine the lowest molar excess of the biotin reagent that still provides sufficient labeling for your downstream application.
Parameter Recommended Starting Range Molar Excess of Biotin Reagent 5:1 to 20:1 (Biotin:Protein) Protein Concentration 1-10 mg/mL[8][10] Reaction pH 7.2 - 8.5[1][8] Incubation Time 30-60 minutes at Room Temperature or 2 hours on ice[10][11] Quenching Reagent 50-100 mM Tris or Glycine[1] -
Control the Reaction Temperature: Performing the reaction at a lower temperature (4°C) can slow down the labeling reaction and may reduce the propensity for aggregation.[8]
-
Modify Buffer Composition:
-
pH: While the reaction is most efficient at a slightly alkaline pH (8.0-8.5), some proteins may be more stable closer to physiological pH (7.4).[8] Consider performing the reaction at a lower pH within the recommended range.
-
Additives: Including stabilizing agents such as glycerol (5-10%), arginine (50-100 mM), or non-ionic detergents (e.g., 0.01% Tween-20) in the reaction and storage buffers can help prevent aggregation.
-
Step 2: Refine the Reagent Addition and Purification
-
Slow Addition of Reagent: Dissolve the this compound in an anhydrous organic solvent like DMSO or DMF immediately before use and add it to the protein solution slowly while gently stirring.[11] This prevents localized high concentrations of the reagent. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[11]
-
Efficient Removal of Unreacted Biotin: Promptly remove excess, unreacted biotin reagent after the reaction is complete using methods like dialysis or gel filtration (desalting columns).[1][12]
Step 3: Characterize the Extent of Aggregation
If aggregation persists, it is crucial to quantify the amount and nature of the aggregates.
-
Visual Inspection: Check for visible precipitates or cloudiness in the solution.
-
Analytical Techniques: Employ biophysical methods to detect and quantify soluble aggregates.
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[8]
-
-
Labeling Reaction:
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[1]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
Protocol 2: Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size and is a standard method for quantifying aggregates.[16]
-
System Setup:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector. For more detailed characterization, a multi-angle light scattering (MALS) detector can be coupled with the system (SEC-MALS).[16][17]
-
Select a SEC column with a pore size appropriate for the size range of your protein and its potential aggregates.
-
-
Mobile Phase:
-
Use a mobile phase that is compatible with your protein and helps to minimize non-specific interactions with the column matrix. A common mobile phase is PBS.
-
-
Sample Preparation:
-
Filter the biotinylated protein sample through a 0.22 µm filter to remove large, insoluble aggregates.
-
-
Analysis:
-
Inject the sample onto the equilibrated SEC column.
-
Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric protein.
-
Quantify the percentage of aggregate by integrating the peak areas.
-
Protocol 3: Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[18][19]
-
Sample Preparation:
-
Centrifuge the biotinylated protein sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean cuvette. The protein concentration should be at least 0.1 mg/mL.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire data according to the instrument's software instructions.
-
-
Data Interpretation:
Protocol 4: Assessment of Protein Aggregation by Native PAGE
Native PAGE separates proteins in their folded state, preserving non-covalent interactions and allowing for the visualization of aggregates and protein complexes.[21][22] Blue Native PAGE (BN-PAGE) is a variation that can be useful for resolving protein complexes.[23][24]
-
Gel Preparation:
-
Prepare a native polyacrylamide gel of an appropriate percentage to resolve your protein and its potential aggregates. Do not include SDS in the gel or running buffer.
-
-
Sample Preparation:
-
Mix the biotinylated protein with a native sample loading buffer (containing glycerol but no SDS or reducing agents). Do not heat the sample.
-
-
Electrophoresis:
-
Run the gel at a constant voltage in a cold room or at 4°C to minimize protein denaturation.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or perform a Western blot to visualize the protein bands. Aggregates will appear as higher molecular weight species compared to the monomer.
-
Signaling Pathways and Workflows
Caption: A typical experimental workflow for protein biotinylation.
Caption: A logical workflow for troubleshooting protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. dianova.com [dianova.com]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility and Aggregation of Selected Proteins Interpreted on the Basis of Hydrophobicity Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 15. apexbt.com [apexbt.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. How to analyze protein complexes by 2D blue native SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Preventing hydrolysis of Biotin-DADOO TFA during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and handling of Biotin-DADOO TFA, with a focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary vulnerability during storage?
This compound is a biotinylating reagent used to attach a biotin label to molecules of interest, such as proteins or antibodies. The "DADOO" (1,8-diamino-3,6-dioxaoctane) component is a hydrophilic spacer arm that increases the accessibility of the biotin moiety for binding to avidin or streptavidin. The trifluoroacetate (TFA) is a counter-ion to the terminal amine group of the DADOO linker, forming a salt.
The primary vulnerability of this compound during storage is the hydrolysis of the amide bond within the DADOO linker. This chemical degradation process can cleave the biotin from the spacer arm, rendering the reagent inactive for its intended biotinylation purpose.
Q2: What factors can contribute to the hydrolysis of this compound?
Several factors can promote the hydrolysis of the amide bond in the this compound linker:
-
Moisture: Water is a key reactant in the hydrolysis process. The presence of even small amounts of moisture can initiate and accelerate degradation.
-
pH: Hydrolysis of amides can be catalyzed by both acidic and basic conditions. The trifluoroacetate (TFA) counter-ion can create a slightly acidic microenvironment when exposed to moisture, which may contribute to hydrolysis over time.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Storing the reagent at elevated temperatures will significantly shorten its shelf-life.
-
Light: While hydrolysis is the primary concern, prolonged exposure to light can potentially contribute to other forms of degradation.
Q3: What are the recommended storage conditions for this compound to minimize hydrolysis?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable, but desiccated conditions are still recommended.
-
Moisture Control: Store in a tightly sealed container with a desiccant to minimize exposure to moisture.
-
Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing the reagent under an inert gas such as argon or nitrogen.
-
Light Protection: Store in a dark container or in a light-protected area to prevent any potential photodegradation.
Troubleshooting Guide
Problem: I am seeing low biotinylation efficiency in my experiments.
This could be due to the degradation of your this compound reagent. Here are some troubleshooting steps:
-
Verify Storage Conditions: Confirm that the reagent has been stored at the recommended temperature and with adequate protection from moisture.
-
Assess Reagent Integrity: If you suspect hydrolysis, you can perform an analytical assessment of the reagent's purity. Refer to the experimental protocols below for detailed instructions on how to use HPLC, Mass Spectrometry, or NMR for this purpose.
-
Use a Fresh Aliquot: If possible, use a new, unopened vial of this compound to see if the issue is resolved.
-
Optimize Reaction Conditions: Ensure that your biotinylation reaction protocol (e.g., pH, buffer components, reaction time) is optimal for your specific application.
Problem: I have observed a change in the physical appearance of the lyophilized powder (e.g., clumping).
Clumping of the lyophilized powder is often an indication of moisture absorption. This significantly increases the risk of hydrolysis. It is highly recommended to test the integrity of the reagent using the analytical methods described below before proceeding with your experiments.
Data Presentation: Representative Stability of this compound
The following table provides representative data on the stability of this compound under various storage conditions. Please note that this is illustrative data based on general chemical principles, as specific hydrolysis rates for this compound are not widely published. For critical applications, it is recommended to perform your own stability testing.
| Storage Condition | Time | Purity (%) | Hydrolysis Product (%) |
| -20°C, Desiccated | 12 months | >99 | <1 |
| 4°C, Desiccated | 6 months | 98 | 2 |
| Room Temperature, Desiccated | 1 month | 95 | 5 |
| Room Temperature, Ambient Humidity | 1 week | <90 | >10 |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the purity of this compound and detect its primary hydrolysis product.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210-220 nm[1]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
The intact this compound will elute as a major peak. The hydrolysis product (biotin and the cleaved DADOO linker) will elute at a different retention time.
-
Calculate the percentage purity by dividing the peak area of the intact compound by the total peak area of all components.
-
Protocol 2: Identification of Hydrolysis Products by Mass Spectrometry (MS)
This protocol describes how to use mass spectrometry to identify the intact this compound and its hydrolysis products.
Materials:
-
This compound sample (can be the eluent from HPLC)
-
Mass spectrometer with electrospray ionization (ESI) source
Procedure:
-
Sample Introduction: Infuse the sample solution directly into the mass spectrometer or analyze the eluent from the HPLC separation.
-
MS Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3-4 kV
-
Gas Temperature: 300-350°C
-
Nebulizer Pressure: 30-40 psi
-
-
Data Acquisition:
-
Acquire full scan mass spectra to identify the molecular ions of the intact this compound and its expected hydrolysis products.
-
Perform tandem MS (MS/MS) on the parent ions to confirm their identity through fragmentation patterns. The fragmentation of biotinylated reagents typically occurs at either end of the spacer arm[2][3].
-
-
Expected Masses:
-
Calculate the expected m/z values for the protonated molecular ions of this compound and its potential hydrolysis products (biotin, DADOO linker).
-
Protocol 3: Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the use of ¹H and ¹⁹F NMR to monitor the stability of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic peaks for the biotin moiety and the DADOO linker.
-
Over time, the appearance of new peaks or changes in the integration of existing peaks can indicate hydrolysis.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
The trifluoroacetate counter-ion will give a characteristic singlet.
-
Changes in the chemical environment due to hydrolysis may lead to shifts or the appearance of new signals, although this is less direct for monitoring the amide bond cleavage.
-
-
Data Analysis:
-
Compare the spectra of stored samples to a freshly prepared sample to identify any changes indicative of degradation.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Workflow for affinity purification using this compound.
References
Technical Support Center: Optimizing Biotinylation with Biotin-DADOO TFA
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of their biotinylated products when using Biotin-DADOO TFA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing very low or no biotinylation of my protein/antibody. What are the common causes and how can I fix this?
Low biotinylation efficiency is a frequent issue. Here are the most common culprits and their solutions:
-
Inactive this compound Reagent: The N-hydroxysuccinimide (NHS) ester group on this compound is moisture-sensitive and can hydrolyze over time, rendering it inactive.
-
Solution: Always use a fresh vial of the reagent if possible. To avoid moisture condensation, ensure the reagent vial is at room temperature before opening. For optimal stability, store the reagent desiccated at -20°C. It is recommended to dissolve the reagent in a dry organic solvent like DMSO or DMF immediately before use and not to store it in solution.
-
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the primary amines on your target molecule for reaction with the this compound, significantly reducing the yield.
-
Solution: Perform a buffer exchange into an amine-free buffer like Phosphate-Buffered Saline (PBS) or bicarbonate buffer before starting the biotinylation reaction.
-
-
Suboptimal Reaction pH: The reaction between the NHS ester of this compound and primary amines is most efficient at a slightly alkaline pH.
-
Solution: Ensure your reaction buffer has a pH between 7.2 and 8.5. A pH of 7-9 is generally acceptable for NHS ester reactions.
-
-
Insufficient Molar Excess of this compound: An inadequate amount of the biotinylating reagent will result in a low degree of labeling.
-
Solution: Increase the molar ratio of this compound to your protein. For initial experiments, a 20-fold molar excess is a good starting point. Depending on the protein concentration and desired degree of labeling, this ratio may need to be optimized.
-
Q2: My protein is precipitating during the biotinylation reaction. What can I do to prevent this?
Protein precipitation can occur due to several factors:
-
High Concentration of Organic Solvent: If you are using a high volume of DMSO or DMF to dissolve the this compound, it can cause your protein to precipitate.
-
Solution: Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.
-
-
Protein Instability: The reaction conditions themselves might be causing your protein to become unstable.
-
Solution: Try performing the reaction at a lower temperature, for example, at 4°C for a longer duration (e.g., overnight), instead of at room temperature.
-
-
Over-Biotinylation: Excessive labeling of the protein can alter its properties and lead to aggregation and precipitation.
-
Solution: Reduce the molar excess of the this compound reagent in the reaction.
-
Q3: How can I remove the unreacted this compound after the reaction is complete?
It is crucial to remove any excess, unreacted biotin to avoid interference in downstream applications.
-
Quenching the Reaction: First, stop the reaction by adding a quenching reagent that contains primary amines. Common choices include adding Tris or glycine to a final concentration of 10-100 mM and incubating for 15-30 minutes.
-
Purification: After quenching, you can separate the biotinylated protein from the unreacted biotin and quenching reagent using one of the following methods:
-
Dialysis: Dialyze the sample against several changes of an appropriate buffer (e.g., PBS).
-
Gel Filtration (Desalting Column): This is a faster method that separates molecules based on size. Use a column with an appropriate molecular weight cutoff (e.g., Sephadex G-25) to separate the larger biotinylated protein from the smaller unreacted biotin molecules.
-
Q4: How do I determine the optimal molar ratio of this compound to my protein?
The optimal molar ratio depends on your specific protein and the desired degree of labeling.
-
Recommendation: It is advisable to perform a pilot experiment with a range of molar ratios, for example, 5:1, 10:1, 20:1, and 50:1 (this compound : Protein). You can then analyze the degree of biotinylation for each ratio to determine the optimal condition for your experiment.
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful protein biotinylation using NHS-ester reagents like this compound.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations are generally more efficient. |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate) | Avoid buffers containing Tris or glycine. |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction with primary amines. |
| Molar Excess of Biotin Reagent | 10:1 to 40:1 (Biotin:Protein) | A 20-fold molar excess is a common starting point. This may require optimization. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures may be necessary for sensitive proteins. |
| Reaction Time | 30 - 60 minutes at Room Temp / 2 hours to overnight at 4°C | Longer incubation times can be used at lower temperatures. |
| Quenching Reagent Conc. | 1 |
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-DADOO TFA vs. NHS-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent is critical and can significantly influence experimental outcomes. This guide provides an objective comparison of two amine-reactive biotinylation reagents, Biotin-DADOO TFA and the conventional NHS-Biotin, supported by structural analysis and principles of bioconjugation.
This comparison will delve into their mechanisms of action, key structural differences, and the implications of these differences on protein labeling performance. While direct head-to-head quantitative data is limited in published literature, this guide synthesizes available information to provide a clear comparison of their expected performance characteristics.
Key Differences and Performance Characteristics
The primary distinction between this compound and NHS-Biotin lies in the nature of their spacer arms. This compound possesses a long and hydrophilic spacer, while NHS-Biotin has a shorter, more hydrophobic spacer. This structural variance is expected to translate into significant performance differences.
This compound incorporates a 3,6-dioxaoctanediamine (DADOO) linker, which is a polyethylene glycol (PEG)-like structure. This long, flexible, and hydrophilic spacer arm is anticipated to offer several advantages:
-
Reduced Steric Hindrance: The extended spacer arm can minimize steric hindrance between the biotin molecule and the protein surface, allowing for more efficient binding of the bulky avidin or streptavidin proteins.[1]
-
Improved Solubility: The hydrophilic nature of the DADOO spacer can help to maintain the solubility of the labeled protein, reducing the risk of aggregation that can sometimes occur with more hydrophobic reagents.[1]
-
Enhanced Accessibility: The longer spacer can project the biotin moiety further away from the protein surface, making it more accessible for binding to avidin or streptavidin, which is particularly beneficial when biotin is attached within a sterically crowded region of the protein.[2]
NHS-Biotin, on the other hand, is a widely used and well-characterized reagent with a shorter hydrocarbon spacer. While effective for many applications, its shorter and more hydrophobic spacer may lead to:
-
Potential Steric Hindrance: In some cases, the shorter spacer may not be sufficient to overcome steric hindrance, potentially leading to lower binding efficiency with avidin or streptavidin.[2]
-
Increased Hydrophobicity: The addition of multiple biotin molecules with hydrophobic spacers can increase the overall hydrophobicity of the protein, which may lead to aggregation or altered protein function in some instances.[3]
Quantitative Data Summary
| Feature | This compound | NHS-Biotin | Supporting Rationale |
| Reactive Group | Amine-reactive (likely an activated carboxyl group) | N-hydroxysuccinimide (NHS) ester | Both target primary amines on proteins.[4][5] |
| Spacer Arm | Long, hydrophilic (3,6-dioxaoctanediamine) | Short, hydrophobic (pentanoyl) | Structural information from chemical suppliers.[6] |
| Expected Labeling Efficiency | Potentially higher due to reduced steric hindrance | High, but may be limited by steric hindrance in some cases | Longer spacer arms can improve accessibility of reactive groups. |
| Solubility of Labeled Protein | Generally improved due to the hydrophilic spacer | May decrease with high degrees of labeling | Hydrophilic spacers can mitigate protein aggregation.[1] |
| Avidin/Streptavidin Binding | Expected to be enhanced due to reduced steric hindrance | Can be sterically hindered depending on the labeling site | Longer spacers increase the accessibility of biotin.[2] |
| Potential for Protein Perturbation | Lower, due to the flexible and hydrophilic nature of the spacer | Higher, as the rigid and hydrophobic spacer may impact protein conformation | Hydrophilic spacers are generally more biocompatible. |
Experimental Protocols
Detailed methodologies for protein labeling are crucial for reproducible results. Below are generalized protocols for protein labeling using this compound and NHS-Biotin.
Protocol 1: Protein Labeling with NHS-Biotin
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and by-products by gel filtration using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Protein Labeling with this compound
As this compound is also an amine-reactive reagent, a similar protocol to NHS-Biotin can be followed. However, due to the TFA salt form, initial pH adjustment of the protein solution might be beneficial.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer, pH 8.0-8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or hydroxylamine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer with a slightly alkaline pH (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Biotinylation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Terminate the reaction by adding a quenching buffer to consume any unreacted reagent.
-
Purification: Purify the biotinylated protein from excess reagent and by-products using a desalting column or dialysis.
Visualizing the Workflow and Key Differences
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The choice between this compound and NHS-Biotin for protein labeling should be guided by the specific requirements of the downstream application and the nature of the protein being labeled. For applications where maximizing the accessibility of the biotin tag and maintaining protein solubility are critical, the long, hydrophilic spacer arm of This compound presents a theoretical advantage. It may be particularly beneficial for large protein complexes or when labeling sites are sterically hindered.
NHS-Biotin remains a reliable and widely used reagent suitable for a broad range of applications. Its performance is well-documented, and for many proteins, it provides sufficient labeling efficiency.
Ultimately, empirical testing is recommended to determine the optimal biotinylation reagent and conditions for any given protein and experimental setup. Researchers should consider factors such as the desired degree of labeling, the potential for steric hindrance in downstream assays, and the solubility characteristics of the target protein when making their selection.
References
- 1. researchgate.net [researchgate.net]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyanagen.com [cyanagen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
A Comparative Guide to Cell Surface Biotinylation: Biotin-DADOO TFA vs. Sulfo-NHS-Biotin
For researchers, scientists, and drug development professionals, the selection of the appropriate biotinylation reagent is a critical step in accurately studying cell surface proteins. This guide provides a detailed comparison of two amine-reactive biotinylation reagents: Biotin-DADOO TFA and Sulfo-NHS-Biotin, focusing on their mechanisms, protocols, and performance characteristics for cell surface labeling.
Introduction
Cell surface proteins play a pivotal role in cellular communication, signaling, and as therapeutic targets. Biotinylation, the process of covalently attaching biotin to these proteins, is a fundamental technique for their isolation, identification, and quantification. The choice of biotinylating reagent can significantly impact the efficiency, specificity, and viability of the labeled cells. This guide examines two commercially available reagents, this compound and Sulfo-NHS-Biotin, to aid researchers in making an informed decision for their experimental needs.
Mechanism of Action
Both this compound and Sulfo-NHS-Biotin are amine-reactive reagents, meaning they primarily target the primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues. This reaction forms a stable amide bond, effectively tagging the protein with a biotin molecule.
Sulfo-NHS-Biotin contains a sulfonate group (SO₃⁻) that renders it water-soluble and, crucially, membrane-impermeable.[1][2] This characteristic is paramount for cell surface labeling, as it ensures that only proteins exposed on the outer leaflet of the plasma membrane are biotinylated, leaving intracellular proteins unmodified.[1][2] The reaction proceeds through the formation of an N-hydroxysulfosuccinimide (Sulfo-NHS) ester, which is a highly reactive intermediate that readily couples with primary amines in a physiological pH range (typically 7-9).[1]
This compound (Biotinyl-3,6-dioxaoctanediamine, trifluoroacetic acid salt) is also an amine-reactive reagent. The "DADOO" (diaminodioxaoctane) portion of its structure is a hydrophilic spacer arm. While product information suggests its use as a biotinylating reagent, detailed studies on its membrane permeability for live cell surface labeling are not as readily available as for Sulfo-NHS-Biotin. Its reactivity is presumed to be similar to other amine-reactive compounds, forming an amide bond with primary amines.
Performance Comparison: A Data-Driven Overview
A direct, head-to-head quantitative comparison of this compound and Sulfo-NHS-Biotin for cell surface labeling based on published experimental data is not extensively available. However, we can infer performance characteristics based on their chemical structures and the wealth of data available for Sulfo-NHS-Biotin.
| Feature | This compound | Sulfo-NHS-Biotin |
| Target Moiety | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Reaction Chemistry | Amide bond formation | Amide bond formation via Sulfo-NHS ester |
| Solubility | Soluble in aqueous solutions | Water-soluble[1][2] |
| Membrane Permeability | Information not readily available | Membrane-impermeable[1][2] |
| Spacer Arm Length | Long, hydrophilic (diaminodioxaoctane) | Varies by specific product (e.g., no spacer, LC, SS) |
| Published Protocols for Cell Surface Labeling | Limited | Extensive and well-documented |
| Reported Labeling Efficiency | Data not readily available | High, dependent on protein accessibility and reagent concentration |
| Reported Cell Viability | Data not readily available | Generally high with appropriate protocols |
Experimental Protocols
General Workflow for Cell Surface Biotinylation
The following diagram illustrates the general workflow for cell surface protein biotinylation.
Detailed Protocol for Sulfo-NHS-Biotin
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Cells in suspension or adherent culture
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-Biotin reagent
-
Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)
-
Lysis buffer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS (pH 8.0). Resuspend the cells in PBS (pH 8.0) at a concentration of approximately 1-25 x 10⁶ cells/mL.
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a stock solution of Sulfo-NHS-Biotin in water or PBS. A typical concentration is 1-10 mg/mL.
-
Add the Sulfo-NHS-Biotin solution to the cell suspension or overlay on the adherent cells to a final concentration of 0.1-1 mg/mL.
-
Incubate on ice or at 4°C for 30 minutes with gentle agitation.
-
-
Quenching:
-
To stop the reaction, add the quenching buffer and incubate for 5-10 minutes on ice.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.
-
-
Downstream Processing:
-
The biotinylated cells are now ready for lysis and subsequent purification of labeled proteins using streptavidin-agarose or magnetic beads.
-
Protocol for this compound
Visualizing the Reagents
The chemical structures of Biotin-DADOO and the reactive portion of Sulfo-NHS-Biotin are depicted below.
Conclusion
Sulfo-NHS-Biotin is a well-established and extensively documented reagent for the specific labeling of cell surface proteins. Its key advantages are its high water solubility and membrane impermeability, which are critical for ensuring that only extracellularly exposed proteins are tagged. A wealth of protocols and application data are available to guide researchers.
This compound is an alternative amine-reactive biotinylation reagent with a long, hydrophilic spacer arm. However, there is a notable lack of published, peer-reviewed data and specific protocols detailing its use and performance in live cell surface labeling. Direct comparative studies evaluating its labeling efficiency, effect on cell viability, and membrane permeability against established reagents like Sulfo-NHS-Biotin are needed to fully assess its utility in this application.
For researchers requiring a reliable and well-characterized method for cell surface biotinylation with a high degree of confidence in its specificity and minimal impact on cell health, Sulfo-NHS-Biotin is the recommended choice based on the currently available scientific literature. Further investigation and validation are required to establish this compound as a comparable alternative for this specific application.
References
A Researcher's Guide to Mass Spectrometry Analysis of Biotinylated Peptides: A Comparative Overview
For researchers, scientists, and drug development professionals, the precise analysis of proteins and their interactions is paramount. Biotinylation of peptides, followed by mass spectrometry (MS), is a cornerstone technique for a multitude of applications, from identifying protein-protein interactions to quantifying protein expression. The choice of biotinylating reagent is a critical determinant of experimental success. This guide provides a comparative overview of various biotinylating reagents, with a focus on Biotin-DADOO TFA, and details the subsequent mass spectrometry analysis workflows.
While direct comparative performance data for this compound in mass spectrometry applications is not extensively available in peer-reviewed literature, this guide will draw comparisons based on the structural features of the reagent and established knowledge of similar compounds. We will also present data and protocols for commonly used alternatives to provide a comprehensive analytical framework.
Comparing Biotinylation Reagents for Mass Spectrometry
The ideal biotinylation reagent for mass spectrometry should offer high labeling efficiency, minimal impact on peptide ionization, and produce predictable fragmentation patterns. The table below compares this compound with other common biotinylation reagents based on their chemical properties and their general performance in mass spectrometry workflows.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin | Biotin-HPDP |
| Reactive Group | Amine-reactive | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Pyridyldithiol |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Spacer Arm Length | Long and hydrophilic (contains ether linkages) | 13.5 Å | 13.5 Å | 29.1 Å |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Cleavable (by reducing agents) |
| Solubility | Water-soluble | Sparingly water-soluble (requires DMSO or DMF) | Water-soluble | Sparingly water-soluble (requires DMSO or DMF) |
| Cell Permeability | Likely cell-impermeable due to hydrophilicity | Cell-permeable | Cell-impermeable | Cell-permeable |
| Inferred MS Performance | The long, hydrophilic spacer may improve solubility of labeled peptides and reduce steric hindrance for streptavidin binding. Its fragmentation pattern is not well-documented. | Well-characterized fragmentation. Can decrease peptide ionization efficiency. | Similar to NHS-Biotin but preferred for cell surface labeling due to water solubility. | Allows for elution from streptavidin beads under mild conditions, which is beneficial for MS analysis. The cleavage leaves a mass remnant on the peptide. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for peptide biotinylation using a generic amine-reactive biotin reagent and a subsequent mass spectrometry workflow.
Protocol 1: Peptide Biotinylation with an Amine-Reactive Biotin Reagent (e.g., NHS-Biotin)
-
Reagent Preparation: Dissolve the amine-reactive biotin reagent (e.g., NHS-Biotin) in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a stock concentration of 10-20 mM immediately before use.
-
Peptide Solution: Dissolve the peptide sample in an amine-free buffer with a pH of 7.2-8.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl). The peptide concentration can range from 1-10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted biotin reagent by dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Enrichment and Mass Spectrometry Analysis of Biotinylated Peptides
-
Enrichment:
-
Incubate the biotinylated peptide mixture with streptavidin or NeutrAvidin-conjugated agarose or magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. Typical wash buffers include phosphate-buffered saline (PBS) with low concentrations of detergents (e.g., 0.1% Tween-20) and high salt concentrations.
-
-
Elution (for non-cleavable linkers):
-
Elute the bound peptides using harsh denaturing conditions, such as boiling in a buffer containing 80% acetonitrile and 0.1% trifluoroacetic acid (TFA).[1] Note that this can also lead to the co-elution of streptavidin-derived peptides.
-
-
On-Bead Digestion (Alternative to Elution):
-
After washing, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease such as trypsin and incubate overnight at 37°C. The biotinylated peptide will remain bound to the beads. This method is often used in proximity labeling experiments to reduce sample complexity.[2]
-
-
LC-MS/MS Analysis:
-
Analyze the eluted or digested peptide samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a reverse-phase column with a gradient of increasing organic solvent (typically acetonitrile) containing an ion-pairing agent like formic acid to separate the peptides. While TFA is a strong ion-pairing agent that can improve chromatographic resolution, it is known to suppress the MS signal.[3] Formic acid is a more MS-friendly alternative.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to select peptide precursor ions for fragmentation and generate tandem mass spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Sequest, Mascot).
-
Specify the mass modification corresponding to the biotinylation reagent used as a variable modification on the target amino acid residues (e.g., +226.0776 Da for NHS-biotin on lysine).[1]
-
Visualizing Experimental Workflows
Proximity labeling techniques, such as BioID and APEX, are powerful applications of biotinylation and mass spectrometry to map protein-protein interactions and subcellular proteomes. The following diagram illustrates a typical BioID workflow.
Caption: A schematic of the BioID experimental workflow.
Conclusion
The selection of a biotinylation reagent for mass spectrometry analysis requires careful consideration of the experimental goals and the properties of the target molecules. While established reagents like NHS-biotin provide a wealth of accessible data and protocols, the unique structural characteristics of reagents like this compound, particularly its long, hydrophilic spacer, suggest potential advantages in specific applications, warranting further investigation. The protocols and workflows detailed in this guide provide a solid foundation for researchers to successfully employ biotinylation and mass spectrometry in their studies, ultimately contributing to a deeper understanding of complex biological systems.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Protein Partners by APEX2 Proximity Labeling | Springer Nature Experiments [experiments.springernature.com]
Quantifying Biotin-DADOO TFA Incorporation: A Comparative Guide to the HABA Assay and Its Alternatives
For researchers and scientists in drug development, accurate quantification of biotin incorporation is critical for ensuring the quality and efficacy of biotinylated molecules. This guide provides a detailed comparison of the widely used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with alternative methods for quantifying the incorporation of reagents like Biotin-DADOO TFA. Experimental protocols, data presentation in tabular format, and workflow diagrams are included to assist in selecting the most suitable assay for your research needs.
The HABA assay is a colorimetric method long favored for its simplicity and accessibility.[1][2] However, alternative techniques, primarily fluorescence-based assays, offer significant advantages in sensitivity and sample conservation.[3][4][5] This guide will delve into the principles, protocols, and comparative performance of these methods.
Comparison of Biotin Quantification Assays
The choice of assay for quantifying biotin incorporation depends on several factors, including the required sensitivity, available sample volume, and instrumentation. The following table summarizes the key characteristics of the HABA assay and its common alternatives.
| Parameter | HABA Assay | Fluorescence-Based Assays | QuantTag Assay |
| Principle | Colorimetric; displacement of HABA from avidin by biotin leads to a decrease in absorbance at 500 nm.[6][7][8][9][10] | Fluorometric; displacement of a quencher-labeled ligand from a fluorescently-labeled avidin by biotin results in an increase in fluorescence.[3][5][11] | Colorimetric; proprietary chemical reagents react with biotin to produce a visible color change.[12][13] |
| Sensitivity | Lower; typically in the low nanomole to micromolar range.[6][7] | High; can detect picomole amounts of biotin.[3][5][14] | High; dynamic range of 0.1 to 5 nmol/well.[13] |
| Sample Volume | Higher; typically requires 100 µL of sample for a cuvette-based assay.[10] | Lower; requires as little as 10 µL of sample.[3][14] | Low sample consumption.[15] |
| Throughput | Moderate; can be adapted to a 96-well plate format.[6][7] | High; well-suited for microplate-based, high-throughput screening.[3][11] | High; can be adapted to a 384-well format.[13] |
| Instrumentation | Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.[6] | Fluorescence microplate reader.[3][5] | Spectrophotometer.[12] |
| Interferences | Can be affected by colored compounds in the sample.[3] Potassium-containing buffers can cause precipitation.[7][10] | Can be affected by fluorescent compounds in the sample.[3] | Less susceptible to steric hindrance than avidin-based assays.[12] |
| Sample Destruction | Yes, the sample is consumed during the assay.[16] | Yes, the sample is consumed during the assay. | No, the sample can be recovered after analysis.[15][16] |
| Cost | Generally lower cost. | Generally higher cost. | Varies by supplier. |
Experimental Protocols
HABA Assay Protocol (Cuvette Format)
This protocol provides a method for quantifying the incorporation of this compound into a protein sample.
Materials:
-
HABA/Avidin pre-mixed solution or individual reagents (HABA, Avidin)
-
Biotinylated protein sample (e.g., protein modified with this compound), with free biotin removed by dialysis or gel filtration.[7][10]
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Spectrophotometer and 1 mL cuvettes
-
Biotin standard solution (e.g., 100 µM d-biotin) for positive control[6][7]
Procedure:
-
Prepare HABA/Avidin Solution:
-
Blank Measurement:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm. This is the initial absorbance (A₅₀₀ HABA/Avidin).[10]
-
-
Sample Measurement:
-
Positive Control (Optional but Recommended):
-
In a separate cuvette, add 100 µL of a known concentration of biotin standard to 900 µL of the HABA/Avidin solution.
-
Measure the absorbance at 500 nm to validate the assay performance.[6]
-
Data Analysis:
The concentration of biotin can be calculated using the Beer-Lambert law. The change in absorbance at 500 nm is proportional to the amount of biotin in the sample.[9][10]
-
Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin
-
Calculate the concentration of Biotin: Biotin Concentration (M) = ΔA₅₀₀ / (ε × path length)
To determine the moles of biotin per mole of protein, the concentration of the protein in the sample must be known.
Fluorescence-Based Biotin Quantification Protocol (Microplate Format)
This protocol provides a general method for a fluorescence-based assay. Specific protocols may vary depending on the commercial kit used.
Materials:
-
Fluorescence Biotin Quantitation Kit (containing a fluorescently-labeled avidin and a quencher)
-
Biotinylated protein sample, free of unconjugated biotin.[3]
-
Biocytin or biotin standards for generating a standard curve.[3]
-
Black, opaque 96-well microplate.[3]
-
Fluorescence microplate reader.[3]
Procedure:
-
Prepare Standards:
-
Prepare a series of dilutions of the biocytin or biotin standard in a suitable buffer (e.g., PBS) to create a standard curve.[3]
-
-
Prepare Samples:
-
Dilute the biotinylated protein sample to ensure the biotin concentration falls within the linear range of the assay.[3]
-
-
Assay:
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore used in the kit (e.g., excitation ~494 nm and emission ~520 nm for DyLight reporter).[3]
-
Data Analysis:
-
Generate a Standard Curve:
-
Plot the fluorescence intensity of the standards against their known concentrations.
-
-
Determine Biotin Concentration in Sample:
-
Use the standard curve to determine the concentration of biotin in the unknown samples based on their fluorescence intensity.[3]
-
-
Calculate Moles of Biotin per Mole of Protein:
-
Divide the calculated moles of biotin by the known moles of protein in the sample to determine the biotin-to-protein molar ratio.[3]
-
Visualizations
The following diagrams illustrate the workflow of the HABA assay and the logical relationship between the different biotin quantification methods.
Caption: HABA Assay Experimental Workflow.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. anaspec.com [anaspec.com]
- 8. citeqbiologics.com [citeqbiologics.com]
- 9. fishersci.ie [fishersci.ie]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tandfonline.com [tandfonline.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. mesoscale.com [mesoscale.com]
- 14. Thermo Scientific™ Pierce™ Fluorescence Biotin Quantitation Kit | LabMart Limited [labmartgh.com]
- 15. seracare.com [seracare.com]
- 16. interchim.fr [interchim.fr]
A Researcher's Guide to Biotinylation Linker Arms: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to biomolecules is a cornerstone technique for detection, purification, and interaction studies. The choice of the linker arm that connects biotin to the target molecule is critical and can significantly influence experimental outcomes. This guide provides an objective comparison of different biotinylation linker arms, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.
The ideal biotinylation linker should provide a balance of features to ensure efficient biotinylation, preserve the biological activity of the target molecule, and allow for effective interaction with avidin or streptavidin. Key characteristics to consider include the linker's length, cleavability, solubility, and hydrophobicity.
Impact of Linker Arm Length on Biotinylation
The length of the spacer arm between biotin and the reactive group can impact the accessibility of the biotin moiety to avidin or streptavidin, which have deep biotin-binding pockets.[1][2] Longer linker arms can reduce steric hindrance, leading to more efficient capture and detection.
Table 1: Comparison of Biotinylation Reagents with Different Spacer Arm Lengths
| Biotinylation Reagent | Spacer Arm Length (Å) | Key Features | Applications |
| NHS-Biotin | 13.5 | Shortest spacer arm; may cause steric hindrance in some applications. | General protein and antibody biotinylation. |
| Sulfo-NHS-LC-Biotin | 22.4 | Longer spacer arm to reduce steric hindrance; water-soluble.[3] | Cell surface protein labeling; applications requiring reduced steric hindrance.[3] |
| Sulfo-NHS-LC-LC-Biotin | 30.5 | Even longer spacer arm for applications where significant steric hindrance is a concern.[3] | Proximity labeling; capture of large protein complexes.[3] |
| NHS-PEG4-Biotin | 29.0 | Polyethylene glycol (PEG) spacer increases hydrophilicity and reduces aggregation.[4] | Labeling of hydrophobic proteins; applications requiring improved solubility.[5] |
Research has shown that longer linker lengths can lead to superior performance in assays. For instance, studies comparing different biotin-NHS esters for labeling antibodies demonstrated that those with longer linkers (Lc and Lc-Lc) produced superior reagents for direct binding assays.[6]
Cleavable vs. Non-Cleavable Linker Arms
The choice between a cleavable and non-cleavable linker depends on the downstream application, particularly if recovery of the target molecule from avidin/streptavidin is desired.
Non-cleavable linkers form a stable, essentially irreversible bond, which is ideal for detection and immobilization applications where the biotin-avidin interaction needs to be robust.
Cleavable linkers contain a spacer arm with a cleavable bond, such as a disulfide bond (cleaved by reducing agents) or a dialkoxydiphenylsilane (DADPS) moiety (acid-cleavable).[7][8] This allows for the release of the biotinylated molecule after capture, which is particularly advantageous in applications like affinity purification and mass spectrometry-based proteomics.
Table 2: Comparison of Cleavable and Non-Cleavable Linker Arm Performance in Proteomics
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Typical Application |
| Non-Cleavable | - | Highly stable bond; lower risk of premature release.[9] | Harsh conditions required for elution, which can denature the target protein. | Immunohistochemistry (IHC), ELISA, Western blotting. |
| Disulfide-based (Cleavable) | Reducing agents (e.g., DTT, TCEP) | Mild elution conditions preserve protein function.[2] | Potential for premature cleavage in a reducing cellular environment. | Affinity purification of proteins and protein complexes. |
| DADPS-based (Cleavable) | Acidic conditions (e.g., trifluoroacetic acid) | High cleavage efficiency; compatible with mass spectrometry.[8] | Acid-labile proteins may be damaged during elution. | Chemical proteomics for identification of post-translational modifications.[1] |
| Azobenzene-based (Cleavable) | Sodium dithionite | - | Can lead to unwanted side reactions and modifications.[1] | Chemical proteomics. |
A comparative study of chemically-cleavable linkers for quantitative mapping of small molecule-protein interactomes found that the DADPS linker identified a significantly higher number of unique cysteine residues compared to the azobenzene (AZO) linker.[1] This highlights the importance of selecting the appropriate cleavable linker for optimal results in mass spectrometry workflows.
The Role of PEGylation in Linker Arm Design
Polyethylene glycol (PEG) is often incorporated into linker arms to enhance their properties. PEGylated linkers offer several advantages:
-
Increased Solubility: PEG is highly hydrophilic, which can improve the solubility of the biotinylated molecule, especially for hydrophobic proteins, preventing aggregation.[5][]
-
Reduced Immunogenicity: The PEG chain can shield the biotinylated molecule from the immune system.[]
-
Enhanced Bioavailability: In therapeutic applications, PEGylation can increase the circulation half-life of a drug.[11]
-
Reduced Non-Specific Binding: The hydrophilic nature of PEG can minimize non-specific interactions with other proteins and surfaces.
Table 3: Properties of PEGylated vs. Non-PEGylated Linker Arms
| Property | Non-PEGylated Linker | PEGylated Linker |
| Solubility | Can be limited, especially for hydrophobic molecules. | Increased aqueous solubility.[5][] |
| Aggregation | Higher tendency for aggregation of labeled proteins. | Reduced aggregation. |
| Non-specific Binding | Can be a concern in complex biological samples. | Minimized non-specific binding. |
| Immunogenicity | Potential for an immune response. | Reduced immunogenicity.[] |
Experimental Protocols
Protocol 1: General Protein Biotinylation using an NHS-Ester Linker
This protocol describes a general method for biotinylating a protein using an amine-reactive N-hydroxysuccinimide (NHS)-ester biotinylation reagent.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-ester biotinylation reagent (e.g., NHS-Biotin, Sulfo-NHS-LC-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for non-sulfonated NHS esters
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the protein for biotinylation.
-
Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMF or DMSO (for non-sulfonated versions) or water (for sulfonated versions) to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from excess, unreacted biotinylation reagent and reaction byproducts using a desalting column.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotin incorporation.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin Premix (commercially available kits)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Procedure:
-
Equilibrate the HABA/Avidin Premix to room temperature.
-
Reconstitute the HABA/Avidin Premix according to the manufacturer's instructions.
-
Pipette a known volume of PBS into a cuvette and zero the spectrophotometer at 500 nm.
-
Add a small volume of the reconstituted HABA/Avidin solution to the cuvette, mix, and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add a known volume of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm once the reading stabilizes (A500 HABA/Avidin/Biotin).
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex, following the instructions provided with the specific HABA assay kit.[12]
Visualizing Biotinylation Workflows
Caption: General workflow for protein biotinylation.
Caption: Affinity purification workflow for biotinylated proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational study of biotinylated DNA oligonucleotides utilizing two-dimensional nuclear magnetic resonance and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
DADOO Spacer Arm in Biotinylation: A Comparative Guide
In the realm of molecular biology and drug development, the precise and efficient labeling of proteins and other macromolecules is paramount. Biotinylation, the process of attaching biotin to a target molecule, is a cornerstone technique for detection, purification, and immobilization due to the remarkably strong and specific interaction between biotin and streptavidin. The choice of the spacer arm that links biotin to the molecule of interest is a critical determinant of the success of these applications. This guide provides a comprehensive comparison of the DADOO (Biotinyl-3,6-dioxaoctanediamine) spacer arm with other common alternatives, supported by experimental insights and protocols.
The Critical Role of the Spacer Arm
The biotin-binding sites on streptavidin are located deep within the protein's structure. A spacer arm physically separates the biotin molecule from the labeled protein, mitigating steric hindrance and allowing for efficient binding of streptavidin. The chemical properties of this spacer, such as its length, flexibility, and hydrophilicity, significantly influence the accessibility of the biotin moiety and the overall performance of the biotinylated molecule in downstream applications.
Unveiling the DADOO Spacer Arm: A Hydrophilic Advantage
The DADOO spacer arm is chemically known as Biotinyl-3,6-dioxaoctanediamine. Its structure incorporates a hydrophilic polyethylene glycol (PEG)-like chain. This feature imparts several distinct advantages over traditional hydrophobic spacer arms.
Key Advantages of the DADOO Spacer Arm:
-
Enhanced Solubility: The hydrophilic nature of the DADOO spacer increases the water solubility of the biotinylated molecule, which is particularly beneficial when working with proteins that are prone to aggregation.
-
Reduced Non-Specific Binding: The PEG-like structure is known to reduce non-specific binding to surfaces and other proteins, leading to lower background signals in assays and higher purity in affinity separations.[1]
-
Increased Flexibility and Reduced Steric Hindrance: The flexible ether linkages in the DADOO spacer provide a greater range of motion for the biotin molecule, facilitating its access to the binding pocket of streptavidin. This can lead to more efficient capture and detection.
-
Minimized Immunogenicity: PEGylation, the modification of molecules with PEG chains, is a well-established method to reduce the immunogenicity of therapeutic proteins. The PEG-like structure of the DADOO spacer may offer similar benefits.
Comparative Analysis: DADOO vs. Alternative Spacer Arms
The most common alternatives to the hydrophilic DADOO spacer arm are hydrophobic alkyl chains, such as the long-chain (LC) spacer arm derived from 6-aminohexanoic acid.
| Feature | DADOO Spacer Arm | Long-Chain (LC) Alkyl Spacer Arm |
| Chemical Nature | Hydrophilic (PEG-like) | Hydrophobic (Alkyl chain) |
| Solubility | High aqueous solubility | Lower aqueous solubility |
| Non-Specific Binding | Low | Can be higher |
| Flexibility | High | Moderate |
| Steric Hindrance | Effectively minimized | Minimized, but can be less effective than hydrophilic spacers in some contexts |
| Applications | Ideal for sensitive assays (ELISA, SPR), protein purification, and applications requiring low non-specific binding. | General biotinylation applications. |
Experimental Data Summary
While direct head-to-head quantitative data for the DADOO spacer arm is not extensively published in comparative studies, the principles of hydrophilic versus hydrophobic spacers are well-documented. The following table summarizes expected performance differences based on these principles.
| Parameter | Biotin-DADOO | Biotin-LC (Long-Chain) |
| Streptavidin Binding Affinity (KD) | Expected to be in the femtomolar (fM) to picomolar (pM) range, with potentially faster on-rates due to increased flexibility and reduced steric hindrance. | Typically in the femtomolar (fM) to picomolar (pM) range. |
| Biotinylation Efficiency | High, with good preservation of protein function due to the gentle nature of the spacer. | High, but may lead to aggregation with some proteins. |
| Signal-to-Noise Ratio in ELISA | Expected to be higher due to lower non-specific binding. | May be lower due to higher background from non-specific interactions. |
| Recovery in Affinity Purification | Expected to be high with high purity. | High recovery, but may have more non-specific contaminants. |
Experimental Protocols
To empirically compare the performance of the DADOO spacer arm with other alternatives, the following experimental workflows can be employed.
Protocol 1: Comparative Biotinylation of a Protein
This protocol outlines the steps for labeling a protein with Biotin-DADOO-NHS and a comparator, such as NHS-LC-Biotin.
Materials:
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-DADOO-NHS ester
-
NHS-LC-Biotin
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the protein to 1-5 mg/mL in PBS.
-
Prepare Biotinylation Reagent Stock Solutions: Immediately before use, dissolve the Biotin-DADOO-NHS and NHS-LC-Biotin in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 20-fold molar excess of the biotinylation reagent stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Quantify Biotin Incorporation: Determine the molar substitution ratio (moles of biotin per mole of protein) using a HABA assay or a fluorescent-based method.
Protocol 2: Comparative ELISA for Streptavidin Binding
This protocol compares the ability of the biotinylated proteins to bind to immobilized streptavidin.
Materials:
-
Streptavidin-coated 96-well plate
-
Biotin-DADOO-labeled protein and Biotin-LC-labeled protein
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (if the primary protein is an antibody)
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Block Plate: Wash the streptavidin-coated plate with wash buffer and then block with blocking buffer for 1 hour at room temperature.
-
Bind Biotinylated Protein: Prepare serial dilutions of the Biotin-DADOO-labeled and Biotin-LC-labeled proteins in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Bind Secondary Antibody (if applicable): If the biotinylated protein is an antibody, add a dilution of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Develop: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Analyze Data: Compare the signal intensity at different concentrations of the biotinylated proteins to assess the relative binding efficiency.
Visualizing the Concepts
To better understand the processes and relationships discussed, the following diagrams are provided.
Conclusion
The DADOO spacer arm, with its hydrophilic and flexible PEG-like structure, offers significant advantages in biotinylation, particularly in applications where high solubility, low non-specific binding, and efficient streptavidin capture are critical. While traditional hydrophobic spacer arms are effective for many purposes, the DADOO spacer provides an enhanced tool for researchers, scientists, and drug development professionals seeking to optimize their biotinylation-based assays and purification strategies. The choice of spacer arm should be guided by the specific requirements of the application and the properties of the molecule being biotinylated.
References
A Researcher's Guide to Biotin-DADOO TFA: Understanding Cross-Reactivity and Performance in Bioconjugation
For researchers, scientists, and drug development professionals, the specific and efficient labeling of molecules is paramount for accurate detection, purification, and targeted delivery. Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in these endeavors. The choice of the biotinylating reagent can significantly influence the outcome of an experiment, particularly concerning the potential for cross-reactivity and the overall performance of the resulting conjugate. This guide provides an in-depth comparison of Biotin-DADOO TFA with other common biotinylation reagents, supported by experimental principles and methodologies to empower researchers in making informed decisions for their specific applications.
Understanding this compound and its Alternatives
This compound is a biotinylating reagent that features a hydrophilic spacer arm, 1,8-diamino-3,6-dioxaoctane (DADOO), which is a short polyethylene glycol (PEG)-like chain.[1][2][3] The trifluoroacetic acid (TFA) component is a counter-ion from the purification process and is not part of the active biotinylating agent. The key feature of Biotin-DADOO is its spacer arm, which plays a crucial role in the performance of the biotinylated molecule.
The interaction between biotin and avidin (or streptavidin) is one of the strongest non-covalent bonds known in nature.[4] However, for this interaction to occur efficiently, the biotin moiety must be accessible to the binding pocket of the avidin protein. When biotin is directly conjugated to a large molecule, steric hindrance can impede this binding. Spacer arms are incorporated into biotinylation reagents to distance the biotin from the labeled molecule, thereby reducing steric hindrance and improving the efficiency of the biotin-avidin interaction.[5][6]
Biotinylation reagents can be broadly categorized based on the nature of their spacer arms. This guide will compare three main classes:
-
Short Chain Hydrocarbon Spacers: Represented by reagents like NHS-Biotin.
-
Long Chain Hydrocarbon Spacers: Represented by reagents like NHS-LC-Biotin.
-
Hydrophilic PEG-like Spacers: Represented by reagents like NHS-PEG-Biotin and Biotin-DADOO.
Comparative Analysis of Biotinylation Reagents
The choice of a biotinylation reagent should be guided by the specific application and the nature of the molecule to be labeled. The following table summarizes the key characteristics of different classes of biotinylation reagents.
| Feature | NHS-Biotin | NHS-LC-Biotin | NHS-PEG-Biotin / Biotin-DADOO |
| Spacer Arm Length | Short (~13.5 Å) | Long (~22.4 Å) | Variable, typically longer (e.g., ~29 Å for NHS-PEG4-Biotin) |
| Spacer Arm Nature | Hydrophobic | Hydrophobic | Hydrophilic |
| Solubility | Low in aqueous solutions | Low in aqueous solutions | High in aqueous solutions |
| Potential for Aggregation | Higher, especially with highly labeled proteins | Higher, especially with highly labeled proteins | Lower, the hydrophilic spacer reduces aggregation |
| Steric Hindrance | More likely to be an issue | Reduced compared to short spacers | Significantly reduced due to length and flexibility |
| Non-specific Binding | Can be a concern due to hydrophobicity | Can be a concern due to hydrophobicity | Reduced due to the hydrophilic nature of the PEG spacer |
Experimental Protocols for Assessing Cross-Reactivity
Cross-reactivity in the context of biotinylated molecules refers to the unintended binding of the conjugate to other molecules besides its intended target. This can lead to false-positive signals and inaccurate results in various assays. An Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method to evaluate the cross-reactivity of a biotinylated molecule.
Protocol: ELISA-based Cross-Reactivity Assay
Objective: To determine the specificity of a biotinylated molecule (e.g., a biotinylated antibody) by assessing its binding to its target antigen versus a panel of potentially cross-reactive molecules.
Materials:
-
96-well microtiter plates
-
Target antigen and a panel of potential cross-reactive proteins
-
Biotinylated molecule to be tested (e.g., Biotin-DADOO-labeled antibody)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen and each of the potential cross-reactive proteins (e.g., 1-10 µg/mL in a suitable buffer). Incubate overnight at 4°C. Also, include uncoated wells as a negative control.
-
Washing: Wash the plate three times with wash buffer to remove any unbound protein.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Incubation with Biotinylated Molecule: Add the biotinylated molecule (e.g., Biotin-DADOO-labeled antibody) at a predetermined optimal concentration to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Incubation with Streptavidin-HRP: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
Compare the signal obtained from the wells coated with the target antigen to the signals from the wells coated with the potential cross-reactive proteins and the negative control wells. A high signal for the target antigen and low signals for the other proteins and controls indicate high specificity and low cross-reactivity. The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Absorbance of Cross-Reactant / Absorbance of Target Antigen) * 100
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the biotinylation process, the importance of the spacer arm, and the experimental workflow for assessing cross-reactivity.
References
Biotin-DADOO TFA performance in different biological sample types
For researchers, scientists, and drug development professionals engaged in proteomics, protein interaction studies, and other bioanalytical assays, the choice of biotinylation reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison of Biotin-DADOO TFA with other common amine-reactive biotinylation reagents, offering insights into its performance in various biological sample types. Experimental data, detailed protocols, and workflow diagrams are presented to facilitate informed reagent selection.
Understanding this compound
This compound, chemically known as N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}biotinamide trifluoroacetate, is an amine-reactive biotinylation reagent. Its structure features a biotin moiety, a hydrophilic diamino-dioxaoctane (DADOO) spacer arm, and a terminal primary amine that can be conjugated to other molecules. The trifluoroacetate (TFA) is a counterion from the purification process. The key feature of this compound is its hydrophilic spacer arm, which is designed to enhance the water solubility of the biotinylated molecule and minimize steric hindrance during binding to avidin or streptavidin.
Performance in Biological Samples: A Comparative Overview
While direct, peer-reviewed comparative studies detailing the performance of this compound against a wide array of other biotinylation reagents in diverse biological matrices are limited, we can infer its performance based on the well-understood properties of its structural components, particularly its hydrophilic spacer arm. Amine-reactive reagents with polyethylene glycol (PEG) linkers, which are structurally analogous to the DADOO linker, have been extensively studied.
The hydrophilic nature of the DADOO spacer arm is expected to offer several advantages in biological samples:
-
Reduced Aggregation: In complex protein mixtures such as cell lysates or plasma, proteins labeled with hydrophobic biotinylation reagents can be prone to aggregation. The hydrophilic spacer of this compound helps to maintain the solubility of the labeled protein, which is crucial for accurate downstream analysis.[1][2]
-
Improved Accessibility: The flexible and hydrophilic spacer arm extends the biotin moiety away from the protein surface, reducing steric hindrance and facilitating more efficient binding to avidin or streptavidin beads or conjugates. This can lead to higher yields in affinity purification steps.
-
Lower Non-specific Binding: Hydrophobic interactions are a common cause of non-specific binding in affinity-based assays. The hydrophilic nature of the DADOO linker can help to minimize these interactions, leading to cleaner pull-downs and a better signal-to-noise ratio in applications like immunoprecipitation and western blotting.
For a qualitative comparison, we can categorize common amine-reactive biotinylation reagents based on their spacer arm properties.
| Feature | This compound (Inferred) | NHS-PEG-Biotin Reagents | NHS-LC-Biotin | Sulfo-NHS-Biotin |
| Spacer Arm | Long, Hydrophilic (DADOO) | Variable Length, Hydrophilic (PEG) | Long, Hydrophobic (Aminocaproic acid) | Short, Hydrophilic linker |
| Solubility | High | High | Low (requires organic solvent) | High |
| Cell Permeability | Impermeable | Impermeable | Permeable | Impermeable |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
| Primary Application | Cell surface labeling, Protein biotinylation in aqueous buffers | Cell surface labeling, Protein biotinylation in aqueous buffers | Intracellular and cell surface labeling | Cell surface labeling |
| Potential for Aggregation | Low | Low | Moderate to High | Low |
| Non-specific Binding | Low | Low | Moderate | Low |
Experimental Protocols
Protocol 1: Biotinylation of Antibodies in Solution
This protocol describes the biotinylation of an antibody using an amine-reactive reagent with a hydrophilic spacer.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound or similar amine-reactive biotinylation reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl pH 8.0 or 1M Glycine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the biotinylation reagent in DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction Setup: Add a 20- to 50-fold molar excess of the biotinylation reagent to the antibody solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the biotinylated antibody at 4°C or -20°C.
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol outlines the labeling of proteins on the surface of live cells.
Materials:
-
Cultured cells
-
Ice-cold Phosphate Buffered Saline (PBS), pH 8.0
-
This compound or a similar membrane-impermeable biotinylation reagent
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Biotinylation: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of 1-5 x 10^7 cells/mL. Add the biotinylation reagent to a final concentration of 1-2 mM.
-
Incubation: Incubate the cells on ice for 30 minutes with gentle agitation.
-
Quenching: Quench the reaction by adding the quenching solution. Incubate for 15 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer for downstream applications such as immunoprecipitation or western blotting.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the underlying biochemical reactions, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the biotinylation of proteins followed by their enrichment using streptavidin-based affinity purification.
Caption: The fundamental chemical reaction of an amine-reactive biotinylation reagent with a primary amine on a protein.
Conclusion
This compound, with its hydrophilic DADOO spacer arm, represents a valuable tool for the biotinylation of proteins and other biomolecules, particularly in complex biological samples. While direct comparative performance data is sparse, its structural characteristics suggest advantages in terms of reduced aggregation, improved accessibility, and lower non-specific binding compared to reagents with hydrophobic linkers. The provided protocols offer a starting point for researchers to optimize the use of this compound and similar reagents in their specific applications. As with any biochemical technique, empirical optimization of reaction conditions is crucial for achieving the best results.
References
Safety Operating Guide
Proper Disposal of Biotin-DADOO TFA: A Guide for Laboratory Professionals
Researchers and laboratory personnel must adhere to strict safety and disposal protocols when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Biotin-DADOO TFA, ensuring the safety of laboratory staff and the protection of the environment. The trifluoroacetate (TFA) component of this reagent necessitates its classification and handling as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with its potential hazards. While biotin itself is not considered hazardous, the trifluoroacetic acid (TFA) component is corrosive and can cause severe skin burns and eye damage.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][2]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn at all times to prevent skin and eye contact.[2][3]
Quantitative Hazard and Safety Data
The following table summarizes key safety information for the components of this compound.
| Characteristic | Biotin | Trifluoroacetic Acid (TFA) |
| Primary Hazards | Not classified as hazardous[5][6][7] | Corrosive, Causes severe skin burns and eye damage, Harmful to aquatic life[1][2] |
| pH | 4.5 (0.01% aqueous solution)[5] | Acidic[2] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE | Chemical-resistant gloves, safety goggles, face shield, lab coat[2] |
| First Aid: Eye Contact | Rinse with plenty of water for at least 15 minutes.[3][5] | Immediately flush with water for at least 15 minutes, seek immediate medical attention.[1][8] |
| First Aid: Skin Contact | Wash off with soap and plenty of water.[3][5] | Wash off immediately with plenty of water for at least 15 minutes, remove contaminated clothing. Seek medical attention.[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste containers.[1][4]
-
Segregation of Waste : All waste containing this compound, including the pure substance, solutions, and any contaminated materials (e.g., pipette tips, tubes, gloves, and absorbent materials), must be collected separately from other waste streams.[1]
-
Containerization :
-
Use a designated and clearly labeled hazardous waste container that is compatible with acidic and organic compounds. Sturdy glass or plastic containers are recommended.[9] Do not use metal containers.[4]
-
Ensure the container is tightly sealed to prevent leaks and the escape of vapors.[1][9]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and metals.[4][10]
-
-
Labeling :
-
Professional Disposal :
Experimental Workflow: Disposal Procedure
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. targetmol.com [targetmol.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. fishersci.com [fishersci.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. amherst.edu [amherst.edu]
Essential Safety and Operational Guide for Handling Biotin-DADOO TFA
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Biotin-DADOO TFA. The following procedures are designed to minimize risk and ensure safe handling from receipt to disposal. The primary hazard associated with this compound stems from its trifluoroacetic acid (TFA) component, which is corrosive and toxic.
Hazard Identification and Personal Protective Equipment (PPE)
Trifluoroacetic acid is a strong corrosive acid that can cause severe burns upon contact with skin, eyes, and the respiratory tract.[1][2] Inhalation of vapors can be harmful.[1] Although the salt form is generally less hazardous than the free acid, all handling should be performed with appropriate caution.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Signal Word | Danger | [4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H412: Harmful to aquatic life with long lasting effects. | [4] |
| Pictograms | Corrosive, Irritant | [2] |
Recommended Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate level of PPE.[3] The following are the minimum requirements for handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z-87.1 standards. A face shield should be worn when handling larger quantities (>100 mL).[3][5] | Protects against splashes and aerosols. |
| Hand Protection | Nitrile gloves for low-volume applications. For higher volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are required.[1] Double gloving is recommended.[2] | Prevents skin contact with the corrosive material. |
| Body Protection | A properly fitting lab coat, long pants, and closed-toed shoes must be worn.[3][5] | Protects skin from accidental spills. |
| Respiratory Protection | All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood.[3][5] If a fume hood is not available, a NIOSH-approved respirator is necessary.[3] | Prevents inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following protocols is crucial for the safe handling of this compound at every stage.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents.[3][5] An acid cabinet is recommended for storage.[5]
-
Ensure the container is tightly closed to prevent the hygroscopic compound from absorbing moisture and to contain any vapors.[3][4]
-
Keep a clear and legible label on the container at all times.[5]
2.2. Weighing and Solution Preparation
-
All weighing of solid this compound must be performed in a chemical fume hood to avoid the generation and inhalation of dust.[3]
-
Use non-sparking tools for handling the solid.
-
When preparing solutions, slowly add the solid this compound to the solvent with stirring. Never add solvent to the solid to avoid splashing.
-
If diluting a concentrated solution, always add the acid solution to water, never the other way around, as this can generate heat.[2]
2.3. Experimental Use
-
Conduct all experiments involving this compound within a properly functioning chemical fume hood.[1][5]
-
Keep the sash of the fume hood at the lowest practical height.
-
Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1][4]
Emergency Procedures
3.1. Spills
-
Minor Spill (<50 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or a spill kit.[5]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable neutralizing agent (e.g., sodium bicarbonate solution) followed by water.
-
-
Major Spill (>50 mL or any spill outside a fume hood):
3.2. Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Collect all unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour any this compound waste down the drain.[1] Trifluoroacetic acid waste should be segregated from incompatible materials like bases and oxidizers.[1][2]
-
Empty Containers: Rinse empty containers with a suitable solvent three times before disposal. The rinsate should be collected as hazardous waste.
-
Contact your institution's EH&S department for pickup and disposal of hazardous waste containers.[1]
Visual Workflow and Decision Diagrams
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Decision tree for selecting the appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
